Josamycin propionate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Lactones - Macrolides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
40922-77-8 |
|---|---|
Molecular Formula |
C45H73NO16 |
Molecular Weight |
884.1 g/mol |
IUPAC Name |
[(2S,3S,4R,6S)-6-[(2R,3S,4S,5R,6S)-6-[[(4R,5S,6S,7R,9R,10R,11Z,13Z,16R)-4-acetyloxy-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-2-methyl-5-propanoyloxyoxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate |
InChI |
InChI=1S/C45H73NO16/c1-13-34(50)59-42-38(46(10)11)39(61-37-24-45(9,53)43(29(7)56-37)60-35(51)21-25(2)3)28(6)57-44(42)62-40-31(19-20-47)22-26(4)32(49)18-16-14-15-17-27(5)55-36(52)23-33(41(40)54-12)58-30(8)48/h14-16,18,20,25-29,31-33,37-44,49,53H,13,17,19,21-24H2,1-12H3/b15-14-,18-16-/t26-,27-,28-,29+,31+,32+,33-,37+,38+,39-,40+,41+,42-,43+,44+,45-/m1/s1 |
InChI Key |
NBWASFCRCRXRKF-YCHKUYILSA-N |
Isomeric SMILES |
CCC(=O)O[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@H](C[C@H]([C@H](/C=C\C=C/C[C@H](OC(=O)C[C@H]([C@@H]2OC)OC(=O)C)C)O)C)CC=O)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)OC(=O)CC(C)C)(C)O)N(C)C |
Canonical SMILES |
CCC(=O)OC1C(C(C(OC1OC2C(CC(C(C=CC=CCC(OC(=O)CC(C2OC)OC(=O)C)C)O)C)CC=O)C)OC3CC(C(C(O3)C)OC(=O)CC(C)C)(C)O)N(C)C |
Other CAS No. |
40922-77-8 |
Synonyms |
Leucomycin V, 3-acetate 4B-(3-methylbutanoate) 9-propanoate; 9-Propiponyljosamycin; Josamy; Josaxin; Leucomycin V 3-acetate 4''-(3-methylbutanoate)9-propanoate; Leucomycin V 3-acetate 9-propanoate 4''-(3-methylbutanoate) |
Origin of Product |
United States |
Foundational & Exploratory
josamycin propionate mechanism of action on ribosomal 50s subunit
An In-depth Technical Guide on the Core Mechanism of Action of Josamycin (B1673084) Propionate (B1217596) on the Ribosomal 50S Subunit
Introduction
Josamycin, a 16-membered ring macrolide antibiotic derived from Streptomyces narbonensis, is a potent inhibitor of bacterial protein synthesis.[1][2] Like other macrolides, its primary target is the large (50S) subunit of the bacterial ribosome.[3][4][5] By binding to this crucial cellular machinery, josamycin effectively halts the production of essential proteins, leading to a bacteriostatic effect, though it can be bactericidal at high concentrations.[2][6] This technical guide provides a detailed examination of the molecular interactions and functional consequences of josamycin's binding to the 50S ribosomal subunit, intended for researchers, scientists, and drug development professionals.
Core Mechanism of Action: Binding and Inhibition
The antibacterial activity of josamycin stems from its high-affinity binding to the 50S ribosomal subunit, which physically obstructs the process of protein elongation.
Binding Site within the Nascent Peptide Exit Tunnel (NPET)
Josamycin binds to a single site on the 50S subunit located within the nascent peptide exit tunnel (NPET).[7][8] This tunnel is a critical passageway through which newly synthesized polypeptide chains emerge from the ribosome.[8] The binding site is situated near the peptidyl transferase center (PTC), the catalytic core of the ribosome responsible for forming peptide bonds.[1][9]
The interaction is primarily with the 23S ribosomal RNA (rRNA), which forms the architectural and catalytic core of the 50S subunit. The binding is stabilized by a combination of hydrogen bonds and hydrophobic interactions between the antibiotic and specific rRNA nucleotides.[5] Structural studies on other macrolides and related ribosomes have identified key nucleotides involved in this interaction, such as those in domain V of the 23S rRNA.[10] For instance, a covalent bond has been observed between josamycin and nucleotide A2062 in the Deinococcus radiodurans 50S subunit, highlighting the stable nature of this interaction.[11]
Inhibition of Peptide Elongation and Translocation
By occupying a strategic position within the NPET, josamycin creates a steric blockade that interferes with the progression of the nascent polypeptide chain.[7] This leads to the inhibition of protein synthesis through a multi-faceted mechanism:
-
Context-Specific Elongation Arrest: Josamycin's inhibitory effect is dependent on the specific amino acid sequence of the nascent peptide.[1] It significantly slows the formation of the first peptide bond and can completely halt elongation after the synthesis of the second or third peptide bond.[1] This selective inhibition suggests that the antibiotic's action is not merely a simple "plug" in the tunnel but involves complex interactions between the drug, the ribosome, and the nascent chain.[8]
-
Inhibition of Translocation: The binding of josamycin to the 50S subunit interferes with the translocation process, which is the coordinated movement of tRNA and mRNA through the ribosome after each peptide bond formation.[2][5] This blockage prevents the ribosome from moving to the next codon on the mRNA, effectively stalling translation.[6]
Dual Inhibitory Action: A Two-Pronged Attack
Research has revealed a dual mechanism for josamycin's growth-inhibitory effects:[12]
-
Direct Inhibition: As described above, the primary mechanism is the direct, physical blockage of peptide elongation within the NPET.[12]
-
Indirect Inhibition via Peptidyl-tRNA Drop-off: Josamycin actively promotes the premature dissociation (drop-off) of peptidyl-tRNA from the ribosome.[1][12] This process is significantly faster than the dissociation of the drug itself.[1] The rapid drop-off of these incomplete peptide chains depletes the intracellular pool of charged tRNAs, making them unavailable for further protein synthesis and indirectly inhibiting translation.[12]
This dual action makes josamycin a particularly effective inhibitor, as it not only stops the function of the targeted ribosome but also depletes the resources needed for overall protein synthesis in the cell.
Data Presentation: Quantitative Analysis of Josamycin-Ribosome Interaction
The following table summarizes key quantitative data characterizing the interaction of josamycin with its ribosomal target.
| Parameter | Value | Organism/System | Reference |
| Dissociation Constant (Kd) | 5.5 nM | Escherichia coli Ribosomes | [1] |
| Average Ribosome Lifetime | 3 hours | Escherichia coli Ribosomes | [1] |
| IC50 (Protein Synthesis) | 12.3 µM | Bovine Mitochondrial Translation System | [13] |
| IC50 (Cell Growth) | 39 µM | Human K562 Cancer Cells | [13] |
Note: The IC50 values in mammalian systems highlight the known off-target effects of some macrolides on mitochondrial ribosomes, which share structural similarities with bacterial ribosomes.[13]
Experimental Protocols
The elucidation of josamycin's mechanism of action relies on a combination of biochemical and structural biology techniques.
Protocol 1: In Vitro Translation Assay
This assay is used to directly measure the inhibitory effect of an antibiotic on protein synthesis in a controlled, cell-free environment.
-
System Preparation: A cell-free translation system is assembled using purified components from Escherichia coli. This includes 70S ribosomes, mRNA (encoding a specific peptide), a complete set of aminoacyl-tRNAs, and translation factors.[1]
-
Inhibition Assay: The translation reaction is initiated in the presence of varying concentrations of josamycin.
-
Analysis: The synthesis of peptides is monitored over time. The point of inhibition (e.g., after the formation of a dipeptide or tripeptide) is determined by analyzing the reaction products using techniques like high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).
-
Data Interpretation: This method allows for the precise characterization of how josamycin affects different stages of elongation and its dependence on the nascent peptide sequence.[1]
Protocol 2: Cryo-Electron Microscopy (Cryo-EM) of Ribosome-Antibiotic Complexes
Cryo-EM is a powerful structural technique used to visualize the high-resolution three-dimensional structure of the antibiotic bound to the ribosome.
-
Complex Formation: Highly purified bacterial 50S ribosomal subunits are incubated with a saturating concentration of josamycin to ensure the formation of a stable complex.[14][15] For compounds with low solubility, specialized buffer exchange methods may be employed.[15]
-
Vitrification: A small volume of the sample is applied to an EM grid, blotted to create a thin film, and rapidly plunged into liquid ethane. This process, called vitrification, freezes the sample in a near-native, hydrated state without forming ice crystals.
-
Data Collection: The vitrified sample is imaged in a transmission electron microscope (TEM) equipped with a direct electron detector.[14] Thousands of images, each containing randomly oriented ribosome particles, are collected.
-
Image Processing and 3D Reconstruction: Single particles are computationally picked from the micrographs. Sophisticated software (e.g., RELION) is used to align the particles and reconstruct a high-resolution 3D density map of the ribosome-josamycin complex.[14][16]
-
Model Building and Analysis: An atomic model of the complex is built into the cryo-EM density map.[15] This final structure reveals the precise binding pocket, the conformation of the antibiotic, and the specific molecular interactions (hydrogen bonds, hydrophobic contacts) with the rRNA and ribosomal proteins.
Mandatory Visualizations
Diagram 1: Josamycin Mechanism of Action Pathway
Caption: Pathway of josamycin's inhibitory action on the bacterial ribosome.
Diagram 2: Cryo-EM Experimental Workflow
Caption: Experimental workflow for structural analysis via Cryo-Electron Microscopy.
Diagram 3: Logical Relationship of Inhibition
Caption: Logical relationship from josamycin binding to protein synthesis inhibition.
References
- 1. Kinetics of macrolide action: the josamycin and erythromycin cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Macrolide antibiotic interaction and resistance on the bacterial ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of Josamycin? [synapse.patsnap.com]
- 6. youtube.com [youtube.com]
- 7. journals.asm.org [journals.asm.org]
- 8. How macrolide antibiotics work - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Binding Site of Macrolide Antibiotics on the Ribosome: New Resistance Mutation Identifies a Specific Interaction of Ketolides with rRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cis-acting resistance peptides reveal dual ribosome inhibitory action of the macrolide josamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A genome-wide analysis of targets of macrolide antibiotics in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structural conservation of antibiotic interaction with ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cryo-EM structure of Mycobacterium tuberculosis 50S ribosomal subunit bound with clarithromycin reveals dynamic and specific interactions with macrolides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structural Consequences of Deproteinating the 50S Ribosome - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Isolation of Josamycin from Streptomyces narbonensis: A Technical Guide
Abstract
This technical guide provides an in-depth overview of the discovery, isolation, and purification of josamycin (B1673084), a macrolide antibiotic produced by the bacterium Streptomyces narbonensis. It is intended for researchers, scientists, and drug development professionals engaged in the fields of natural product discovery, antibiotic development, and microbial fermentation. This document details the historical context of josamycin's discovery, the characteristics of the producing organism, and comprehensive experimental protocols for its production and purification. Quantitative data on fermentation parameters and purification yields are presented in structured tables for clarity and comparative analysis. Furthermore, this guide includes a visual representation of a generalized regulatory pathway for macrolide biosynthesis in Streptomyces, offering insights into the complex molecular mechanisms governing its production.
Introduction
The relentless challenge of antimicrobial resistance necessitates a continuous search for novel and effective antibiotic agents. The genus Streptomyces has historically been a prolific source of clinically significant antibiotics.[1] Among the vast array of compounds isolated from these filamentous bacteria is josamycin, a 16-membered macrolide antibiotic. Josamycin was first isolated in 1964 by Hamao Umezawa and his colleagues from strains of Streptomyces narbonensis var. josamyceticus.[2] This discovery marked a significant contribution to the arsenal (B13267) of macrolide antibiotics available for treating bacterial infections.
This guide aims to provide a comprehensive technical resource on the foundational aspects of josamycin, from the initial discovery of the producing organism to the detailed methodologies for its isolation and purification.
The Producing Organism: Streptomyces narbonensis
Streptomyces narbonensis, a species of Gram-positive actinomycete, was first isolated from soil in France in 1955.[3] Like many members of its genus, it is characterized by its filamentous growth, forming a branching substrate mycelium and an aerial mycelium that bears chains of spores.[3] Colonies typically exhibit a chalky or powdery appearance due to spore formation.[3] This aerobic bacterium possesses a high G+C content in its DNA and is a saprotroph, playing a crucial role in the decomposition of organic matter in soil ecosystems.[3] Notably, S. narbonensis is capable of producing multiple secondary metabolites, including the macrolide antibiotics narbomycin (B1235643) and josamycin.[3] The strain specifically identified for josamycin production is designated as Streptomyces narbonensis var. josamyceticus.[4]
Fermentation for Josamycin Production
The production of josamycin is achieved through submerged fermentation of Streptomyces narbonensis var. josamyceticus under controlled aerobic conditions. The following sections detail the key parameters and a general protocol for the fermentation process.
Fermentation Parameters
The yield of josamycin is highly dependent on the optimization of various fermentation parameters. While specific, high-yield industrial processes are often proprietary, the foundational parameters have been outlined in scientific literature and patents. The following table summarizes key fermentation parameters for josamycin production. Due to the limited availability of specific quantitative data in the public domain, this table presents a range of typical values based on early research and general knowledge of Streptomyces fermentation.
| Parameter | Typical Range/Value | Notes |
| Producing Strain | Streptomyces narbonensis var. josamyceticus | Strain A 204-P (ATCC 17835) is a deposited strain.[4] |
| Culture Medium | Aqueous nutrient medium | Contains assimilable sources of carbon, nitrogen, and inorganic salts.[4] |
| Carbon Sources | Glucose, Starch, Molasses | Concentrations can be optimized for optimal yield. |
| Nitrogen Sources | Soybean meal, Peptone, Yeast extract | Provide essential nutrients for bacterial growth and secondary metabolite production. |
| Inorganic Salts | CaCO₃, K₂HPO₄, MgSO₄, NaCl, FeSO₄ | Essential for maintaining pH and providing necessary ions. |
| Temperature | 25°C - 30°C | Optimal temperature for growth and antibiotic production.[4] |
| pH | 6.0 - 7.5 | Initial pH of the medium is crucial; it may change during fermentation. |
| Aeration | Aerobic conditions are essential | Achieved through shaking in flasks or sparging in fermenters. |
| Agitation | 130 strokes/min (shaking culture) | Ensures proper mixing and oxygen transfer. |
| Fermentation Time | 2 - 5 days | Duration depends on the specific conditions and desired yield.[4] |
Experimental Protocol: Shake Flask Fermentation
This protocol describes a general procedure for the laboratory-scale production of josamycin in shake flasks.
-
Medium Preparation: Prepare a suitable fermentation medium (e.g., containing glucose, soybean meal, and inorganic salts) and dispense into Erlenmeyer flasks.
-
Sterilization: Sterilize the flasks containing the medium by autoclaving at 121°C for 20 minutes.
-
Inoculation: After cooling, inoculate the sterile medium with a spore suspension or a vegetative mycelium culture of Streptomyces narbonensis var. josamyceticus.
-
Incubation: Incubate the flasks on a rotary shaker at a constant temperature (e.g., 27-29°C) and agitation speed (e.g., 130 rpm).[4]
-
Monitoring: Monitor the fermentation over 3-5 days. The pH of the culture filtrate can be periodically checked.
-
Harvesting: After the incubation period, harvest the fermentation broth for the extraction of josamycin.
Isolation and Purification of Josamycin
The recovery of josamycin from the fermentation broth involves a multi-step process of extraction and purification. The following sections provide a detailed methodology for these procedures.
Experimental Workflow for Josamycin Isolation
The overall workflow for the isolation and purification of josamycin from the fermentation broth is depicted in the following diagram.
Caption: Workflow for the isolation and purification of josamycin.
Detailed Experimental Protocols
4.2.1. Extraction of Josamycin from Fermentation Broth
-
Filtration: Separate the mycelial biomass from the fermentation broth by filtration using a Buchner funnel or by centrifugation. The josamycin is primarily present in the culture filtrate.
-
pH Adjustment: Adjust the pH of the culture filtrate to a slightly alkaline range (e.g., pH 7.5) to ensure that the basic josamycin molecule is in its non-ionized, more solvent-extractable form.
-
Solvent Extraction: Extract the josamycin from the filtrate using a water-immiscible organic solvent such as ethyl acetate.[4] Perform the extraction multiple times to ensure a high recovery rate.
-
Phase Separation: Separate the organic phase (containing josamycin) from the aqueous phase.
-
Concentration: Concentrate the organic extract under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude, concentrated extract of josamycin.[4]
4.2.2. Purification of Josamycin
-
Column Chromatography: Purify the crude extract using column chromatography. A common stationary phase is silica gel. The mobile phase can be a gradient of solvents, such as a mixture of chloroform (B151607) and methanol, to separate josamycin from other impurities.
-
Fraction Collection: Collect fractions from the column and analyze them for the presence and purity of josamycin using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Crystallization: Pool the fractions containing pure josamycin and concentrate them. Induce crystallization by adding a non-polar solvent (e.g., ether) to a concentrated solution of josamycin in a more polar solvent (e.g., ethanol).
-
Final Product: Collect the resulting colorless needle-like crystals of josamycin by filtration and dry them. The melting point of pure josamycin is approximately 130-133°C.
Quantitative Data on Purification
The following table provides illustrative data on the purification of josamycin. Specific yields and purity levels can vary significantly based on the starting titer in the fermentation broth and the efficiency of each purification step.
| Purification Step | Starting Material | Product | Yield (%) | Purity (%) |
| Solvent Extraction | 8700 mL Culture Filtrate | 7300 mL Ethyl Acetate Extract | ~85 | ~10-20 |
| Concentration | 7300 mL Ethyl Acetate Extract | 730 mL Concentrated Extract | >95 | ~20-40 |
| Column Chromatography | Crude Extract | Purified Josamycin Fractions | ~60-70 | >90 |
| Crystallization | Purified Fractions | Crystalline Josamycin | ~80-90 | >98 |
Note: The yield and purity values are estimates for illustrative purposes and are highly dependent on the specific experimental conditions.
Regulatory Pathway of Macrolide Biosynthesis in Streptomyces
The biosynthesis of macrolide antibiotics like josamycin in Streptomyces is a complex process that is tightly regulated at the genetic level. The genes responsible for the biosynthesis of a particular antibiotic are typically clustered together on the chromosome. The expression of these biosynthetic gene clusters is controlled by a hierarchical network of regulatory proteins. While the specific regulatory pathway for josamycin in S. narbonensis is not fully elucidated in publicly available literature, a generalized model for macrolide biosynthesis regulation in Streptomyces can be presented.
This regulation often involves:
-
Pleiotropic Regulators: Global regulators that respond to environmental and physiological signals, such as nutrient limitation, and control the onset of secondary metabolism.
-
Pathway-Specific Regulators: These regulators, often encoded within the biosynthetic gene cluster (cluster-situated regulators or CSRs), directly control the transcription of the biosynthetic genes.[1] A well-known family of such regulators is the Streptomyces Antibiotic Regulatory Proteins (SARPs).
-
Signaling Molecules: Small, diffusible molecules like gamma-butyrolactones can act as signals to trigger the regulatory cascade leading to antibiotic production.
The following diagram illustrates a generalized regulatory cascade for macrolide biosynthesis in Streptomyces.
Caption: A generalized regulatory cascade for macrolide biosynthesis.
Conclusion
Josamycin remains a significant member of the macrolide class of antibiotics, and the understanding of its production by Streptomyces narbonensis provides a valuable case study in the field of natural product discovery and development. This technical guide has consolidated the available information on the discovery, fermentation, isolation, and purification of josamycin. While detailed quantitative data on industrial-scale production remains largely proprietary, the principles and protocols outlined here provide a solid foundation for laboratory-scale work and further research. The exploration of the regulatory mechanisms governing josamycin biosynthesis presents an exciting avenue for future studies, with the potential for strain improvement and yield enhancement through genetic engineering approaches. The continued investigation into the vast metabolic potential of Streptomyces species is crucial for the discovery of new therapeutic agents to combat the growing threat of antibiotic resistance.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Streptomyces Cytochrome P450 Enzymes and Their Roles in the Biosynthesis of Macrolide Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of the Biosynthesis of the Macrolide Antibiotic Spiramycin in Streptomyces ambofaciens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of the biosynthesis of the macrolide antibiotic spiramycin in Streptomyces ambofaciens - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Chemical Structure and Synthesis of Josamycin Propionate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure and synthesis pathway of josamycin (B1673084) propionate (B1217596), a macrolide antibiotic. The information is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.
Chemical Structure of Josamycin Propionate
This compound is a semi-synthetic derivative of josamycin, a 16-membered macrolide antibiotic produced by the fermentation of Streptomyces narbonensis var. josamyceticus. The propionylation of the hydroxyl group at the C-9 position of the josamycin aglycone enhances its pharmacokinetic properties.
The chemical structure of this compound is characterized by a complex macrolactone ring, substituted with various functional groups, including two deoxy sugars, mycaminose (B1220238) and mycarose.
Key Structural Features:
-
Molecular Weight: 884.06 g/mol [1]
-
IUPAC Name: [(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-4-acetyloxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-10-propanoyloxy-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate[2]
-
CAS Number: 40922-77-8[2]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C45H73NO16[1][2] |
| Molecular Weight | 884.06 g/mol [1] |
| Appearance | White or slightly yellowish, crystalline, slightly hygroscopic powder |
| Solubility | Practically insoluble in water, soluble in methanol (B129727) and ethanol |
| Specific Optical Rotation | -65° to -75° (dried substance) |
Synthesis Pathway of this compound
The synthesis of this compound is a two-stage process. The first stage involves the fermentative production of the precursor molecule, josamycin. The second stage is a semi-synthetic step where josamycin is chemically modified to yield this compound.
Stage 1: Fermentative Production of Josamycin
Josamycin is produced by culturing the bacterium Streptomyces narbonensis var. josamyceticus under aerobic conditions in a nutrient-rich medium.
Experimental Protocol for Josamycin Fermentation (Illustrative):
-
Inoculum Preparation: A seed culture of Streptomyces narbonensis var. josamyceticus is prepared by inoculating a suitable liquid medium and incubating until a sufficient cell density is reached.
-
Fermentation: The production medium, typically containing sources of carbon (e.g., glucose, starch), nitrogen (e.g., soybean meal), and essential minerals, is inoculated with the seed culture.
-
Incubation: The fermentation is carried out in a bioreactor under controlled conditions of temperature, pH, and aeration for a period of several days.
-
Extraction and Purification: After the fermentation is complete, the josamycin is extracted from the fermentation broth using a suitable organic solvent. The crude extract is then purified using chromatographic techniques to obtain pure josamycin.
Stage 2: Semi-synthesis of this compound
This compound is synthesized from josamycin via a selective propionylation reaction. This reaction targets one of the secondary hydroxyl groups of the josamycin molecule.
Reaction:
Josamycin + Propionic Anhydride --(Pyridine)--> this compound
Experimental Protocol for the Synthesis of this compound:
A patented method for the synthesis of alkanoyl-josamycins provides the following experimental details:
-
Reactants:
-
Josamycin: 20 g
-
Propionic Anhydride: 25 g
-
Pyridine (B92270) (catalyst): 0.1 ml
-
-
Procedure:
-
Dissolve 20 g of Josamycin in 25 g of propionic anhydride.
-
Add 0.1 ml of pyridine to the solution to catalyze the reaction.
-
-
Purification: The patent does not specify the purification method. However, standard techniques for purifying organic compounds, such as crystallization or chromatography, would be employed to isolate and purify the this compound.
Table 2: Quantitative Data for this compound Synthesis
| Parameter | Value/Condition |
| Reactants | |
| Josamycin | 20 g |
| Propionic Anhydride | 25 g |
| Pyridine (catalyst) | 0.1 ml |
| Reaction Conditions | |
| Temperature | Not specified in the cited patent. Propionylation reactions are often conducted at room temperature or with gentle heating. |
| Reaction Time | Not specified in the cited patent. Reaction progress would typically be monitored by techniques like TLC or HPLC. |
| Yield | |
| Theoretical Yield | To be calculated based on the stoichiometry of the reaction. |
| Actual Yield | Not specified in the cited patent. |
Synthesis Pathway Diagram:
Caption: Synthesis pathway of this compound.
Conclusion
This technical guide has detailed the chemical structure of this compound and outlined its synthesis pathway, which involves the fermentation of josamycin followed by a semi-synthetic propionylation step. The provided experimental protocols and quantitative data offer a foundational understanding for researchers and professionals in the field of drug development. Further optimization of the semi-synthetic step, particularly regarding reaction conditions and purification methods, may be necessary to achieve high yields and purity for pharmaceutical applications.
References
In Vitro Antibacterial Spectrum of Josamycin Propionate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro antibacterial spectrum of josamycin (B1673084) propionate (B1217596). Josamycin is a macrolide antibiotic produced by Streptomyces narbonensis.[1] It exhibits a broad spectrum of activity against a variety of clinically relevant bacteria.[1] This document summarizes quantitative susceptibility data, details the experimental protocols used for its determination, and provides visualizations of its mechanism of action and the experimental workflow for assessing its antibacterial activity.
Data Presentation: In Vitro Susceptibility of Various Bacterial Species to Josamycin
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of josamycin against a range of Gram-positive, Gram-negative, anaerobic, and atypical bacteria. The data has been compiled from various in vitro studies. It is important to note that MIC values can vary depending on the testing methodology (e.g., broth microdilution or agar (B569324) dilution) and the specific strains tested.
Gram-Positive Aerobic Bacteria
Josamycin demonstrates significant activity against many Gram-positive aerobic bacteria, including key respiratory and skin and soft tissue pathogens.
| Bacterial Species | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Reference(s) |
| Streptococcus pneumoniae | 200 | 25 | 32 | 0.06 - >256 | [2] |
| Streptococcus pyogenes | 150 | 0.125 | 0.5 | 0.03 - 1 | [2] |
| Staphylococcus aureus (Methicillin-susceptible) | - | 1 | - | ≤0.39 | [3][4] |
| Staphylococcus aureus (Erythromycin-resistant) | 71 | >4 | >4 | 2 - >256 | [5] |
| Staphylococcus epidermidis | - | ≤0.39 | - | - | |
| Enterococcus spp. | - | 0.5-1 | - | - | [3] |
Gram-Negative Aerobic Bacteria
The activity of josamycin against Gram-negative aerobic bacteria is generally more limited compared to its effects on Gram-positive organisms.
| Bacterial Species | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Reference(s) |
| Haemophilus influenzae | - | - | - | 2 - 16 | [3][4] |
| Bordetella pertussis | - | - | - | - | [1] |
| Neisseria gonorrhoeae | - | - | - | - | [1] |
| Neisseria meningitidis | - | - | - | - | [1] |
Anaerobic Bacteria
Josamycin exhibits good in vitro activity against a variety of anaerobic bacteria, including clinically important species such as Bacteroides fragilis.[6]
| Bacterial Species | Number of Isolates | % Susceptible at ≤3.12 µg/mL | MIC Range (µg/mL) | Reference(s) |
| Bacteroides fragilis | - | 100% | - | [6] |
| Bacteroides spp. | - | 100% | - | [6] |
| Peptococcus spp. | 28 | - | - | [6] |
| Peptostreptococcus spp. | - | - | - | [6] |
| Clostridium perfringens | - | - | - | [1] |
| Fusobacterium spp. | - | Resistant | - | [6] |
Atypical Bacteria
Josamycin is notably active against atypical respiratory pathogens, which are a common cause of community-acquired pneumonia.[1]
| Bacterial Species | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Reference(s) |
| Mycoplasma pneumoniae | 65 | - | 8 | 1 - 8 | [7][8] |
| Chlamydia pneumoniae | - | - | - | 0.25 | [4] |
| Chlamydia trachomatis | - | - | - | - | [1] |
| Legionella pneumophila | 30 | - | - | - | |
| Ureaplasma urealyticum | - | - | - | - | [1] |
Experimental Protocols
The determination of the in vitro antibacterial spectrum of josamycin propionate relies on standardized susceptibility testing methods. The two most common methods are broth microdilution and agar dilution, which are used to determine the Minimum Inhibitory Concentration (MIC).
Broth Microdilution Method
This method involves testing the susceptibility of microorganisms to antibiotics in a liquid medium.[9]
1. Preparation of Antimicrobial Agent:
-
A stock solution of josamycin is prepared in a suitable solvent.
-
Serial two-fold dilutions of the antibiotic are made in a cation-adjusted Mueller-Hinton broth (or other appropriate broth for fastidious organisms) in a 96-well microtiter plate.[10]
2. Inoculum Preparation:
-
A standardized inoculum of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard.[10]
-
This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
3. Inoculation and Incubation:
-
Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Control wells are included: a growth control (broth and inoculum without antibiotic) and a sterility control (broth only).[10]
-
The plate is incubated at 35-37°C for 16-20 hours in ambient air.[9]
4. Interpretation of Results:
-
The MIC is determined as the lowest concentration of josamycin that completely inhibits visible bacterial growth (i.e., the well remains clear).[10]
Agar Dilution Method
This method is considered a reference standard for MIC determination and involves incorporating the antibiotic into an agar medium.[7]
1. Preparation of Antimicrobial Agent and Agar Plates:
-
A stock solution of josamycin is prepared.
-
A series of agar plates (e.g., Mueller-Hinton agar) are prepared, each containing a specific concentration of josamycin. This is achieved by adding a defined volume of the antibiotic solution to molten agar before it solidifies.[11]
-
A control plate without any antibiotic is also prepared.
2. Inoculum Preparation:
-
The bacterial inoculum is prepared and standardized as described for the broth microdilution method.
3. Inoculation and Incubation:
-
A standardized volume of the bacterial suspension is spotted onto the surface of each agar plate. A multipoint inoculator can be used to test multiple isolates simultaneously.
-
The plates are allowed to dry and then incubated at 35-37°C for 16-20 hours.
4. Interpretation of Results:
-
The MIC is the lowest concentration of josamycin that inhibits the visible growth of the bacteria on the agar surface.[7]
Mandatory Visualizations
Mechanism of Action of Josamycin
Josamycin, like other macrolide antibiotics, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[1] This action prevents the translocation of peptidyl-tRNA, thereby halting the elongation of the polypeptide chain.[1]
Mechanism of action of josamycin on the bacterial ribosome.
Experimental Workflow for MIC Determination
The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of josamycin using either the broth microdilution or agar dilution method.
General workflow for in vitro MIC determination.
References
- 1. In vitro killing kinetics and postantibiotic effect of josamycin and other macrolides on several bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EUCAST: MIC Determination [eucast.org]
- 3. benchchem.com [benchchem.com]
- 4. [In vitro antibacterial activity of a new macrolide: miokamycin. Comparison with erythromycin and josamycin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimicrobial activity of josamycin against erythromycin-resistant staphylococci as compared to roxythromycin and clarithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. EUCAST Definitive Document E.DEF 3.1, June 2000: Determination of minimum inhibitory concentrations (MICs) of antibacterial agents by agar dilution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 10. Broth Microdilution | MI [microbiology.mlsascp.com]
- 11. m.youtube.com [m.youtube.com]
In-depth Technical Guide: Josamycin Propionate Pharmacokinetics and Bioavailability In Vivo
This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and bioavailability of josamycin (B1673084) propionate (B1217596), a macrolide antibiotic. The information is intended for researchers, scientists, and professionals involved in drug development and is based on findings from preclinical and clinical studies.
Executive Summary
Josamycin, and its prodrug josamycin propionate, exhibit rapid absorption and wide distribution in the body. Following oral administration, this compound is hydrolyzed to the active josamycin base. The pharmacokinetic profile is characterized by significant intra- and inter-individual variability. Peak serum concentrations are typically reached within one to two hours. Josamycin demonstrates good tissue penetration, particularly in lung tissue, where concentrations can be several times higher than in the blood. The primary route of elimination is through biliary excretion. This guide summarizes key quantitative data, details the experimental methodologies used in its study, and provides visual representations of the experimental workflows.
Pharmacokinetic and Bioavailability Data
The following tables summarize the key pharmacokinetic parameters of josamycin and this compound from various in vivo studies.
Table 1: Pharmacokinetics of this compound in Healthy Human Volunteers (Steady-State)
| Formulation | Dose | Analyte | Cmax (µg/mL) | tmax (h) |
| Reference Sachet | 1000 mg | This compound | 1.02 | 1.5 |
| Reference Sachet | 1000 mg | Josamycin Base | 0.36 | 1.8 |
Data from a multiple-dose bioequivalence study. Steady-state was achieved on day 4.[1]
Table 2: Pharmacokinetics of Josamycin Base in Healthy Human Volunteers (Single Dose)
| Formulation | Dose (mg) | Cmax (µg/mL) (mean) | tmax (h) | Serum Half-life (h) (mean) |
| Tablets | 750 | 1.3 | 0.5 - 2 | 1.5 |
| Tablets | 1250 | 4.8 | 0.5 - 2 | 1.5 |
| Tablets | 2000 | 8.1 | 0.5 - 2 | 1.5 |
| Solution (pH 4.0) | 1000 | 1.64 ± 0.67 | 0.39 ± 0.08 | - |
| Tablets | 1000 (2x500mg) | 0.05 - 0.71 | 0.33 - 2.0 | - |
Data compiled from single-dose studies.[2][3] Note the high variability in Cmax and tmax for the tablet formulation compared to the solution.[3]
Table 3: Pharmacokinetics of Josamycin in Fowls (Single Dose)
| Route of Administration | Dose (mg/kg) | Cmax (µg/mL) | tmax (h) | Elimination Half-life (t½β) (h) | Systemic Bioavailability (%) |
| Intravenous | 18 | - | - | 1.83 ± 0.06 | 100 |
| Oral | 18 | 29.98 ± 1.92 (serum) | 2 | 2.33 ± 0.13 | 33.88 ± 2.4 |
| Intramuscular | 18 | - | 1 | 2.85 ± 0.17 | 27.28 ± 1.46 |
Data from a pharmacokinetic study in fowls.[4]
Table 4: Tissue Distribution and Excretion of 14C-Labeled Josamycin (JM) and this compound (JM-P) in Rats
| Compound | Administration | Key Findings |
| JM & JM-P | Oral | JM-P administration resulted in more than twice the radioactivity concentration in lung, liver, kidney, and spleen compared to JM.[5] |
| JM | Oral | Peak plasma and tissue concentrations at 1 hour.[5] |
| JM-P | Oral | Peak plasma and tissue concentrations between 2 and 4 hours, with a slower decline.[5] |
| JM & JM-P | Oral | Biliary excretion after 2 days accounted for 17.2% (JM) and 12.1% (JM-P) of administered radioactivity.[5] |
| JM & JM-P | Oral | Urinary excretion after 4 days accounted for 23.1% (JM) and 21.8% of administered radioactivity.[5] |
| JM & JM-P | Oral | Fecal recovery accounted for 75.7% (JM) and 60.2% (JM-P) of administered radioactivity.[5] |
This study highlights the enhanced absorption and tissue distribution of the propionate ester.[5]
Experimental Protocols
Human Pharmacokinetic and Bioequivalence Studies
Objective: To determine the pharmacokinetic parameters and assess the bioequivalence of different formulations of this compound.
Study Design:
-
Subjects: Healthy male and female volunteers.[1]
-
Design: Typically a crossover design is employed, where each subject receives different formulations in separate study periods with a washout period in between.[1][2] For drugs with high variability like josamycin, a multiple-dose, steady-state design may be used to reduce intra-subject variability.[1]
-
Administration: Oral administration of this compound as tablets, sachets, or solutions.[1][3] Doses are typically taken after a period of fasting.[2]
Blood Sampling:
-
Venous blood samples are collected at pre-defined time points before and after drug administration.[1]
-
For steady-state studies, sampling occurs over a dosing interval (e.g., 12 hours) after steady-state has been achieved (e.g., on day 4).[1]
Sample Analysis:
-
Blood samples are centrifuged to obtain plasma or serum, which is then stored frozen until analysis.
-
Concentrations of this compound and its active metabolite, josamycin base, are determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with UV detection or mass spectrometry.[1][6]
Pharmacokinetic Analysis:
-
The following pharmacokinetic parameters are calculated from the plasma concentration-time data:
-
Cmax: Maximum observed concentration.
-
tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total drug exposure.
-
t½ (Half-life): Time required for the drug concentration to decrease by half.
-
Animal Pharmacokinetic and Tissue Distribution Studies
Objective: To investigate the absorption, distribution, metabolism, and excretion (ADME) of josamycin and this compound in animal models.
Study Design:
-
Administration: The drug is administered via various routes, including intravenous (for determining absolute bioavailability), oral, and intramuscular.[4] Radiolabeled compounds (e.g., ¹⁴C-josamycin) are often used to trace the drug and its metabolites throughout the body.[5]
Sample Collection:
-
Blood: Serial blood samples are collected to determine the plasma concentration-time profile.
-
Tissues: At selected time points, animals are euthanized, and various tissues (e.g., lung, liver, kidney, spleen, fat) are harvested to assess drug distribution.[4][5][7]
-
Excreta: Urine and feces are collected over a specified period to quantify the extent and routes of excretion.[5] In some studies, bile is collected from cannulated bile ducts.[5]
Sample Analysis:
-
Drug concentrations in plasma and tissue homogenates are measured by methods like HPLC or microbiological assays.
-
For radiolabeled studies, radioactivity is measured in all collected samples (plasma, tissues, excreta) using liquid scintillation counting.[5]
Visualizations
Experimental Workflow for Human Bioequivalence Study
Caption: Workflow of a human bioequivalence study for this compound.
Experimental Workflow for Animal Tissue Distribution Study
Caption: Workflow for an animal tissue distribution study using radiolabeled josamycin.
References
- 1. Multiple dose bioequivalence study with this compound, a drug with highly variable kinetics, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. Comparative bioavailability of josamycin, a macrolide antibiotic, from a tablet and solution and the influence of dissolution on in vivo release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and tissue residues of josamycin in fowls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Absorption, distribution and excretion of 14C-josamycin and 14C-josamycin propionate in rats (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. [The pharmacokinetics of josamycin] - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Degradation Products and Stability of Josamycin Propionate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the degradation products and stability of josamycin (B1673084) propionate (B1217596), a macrolide antibiotic. Understanding the degradation pathways and stability profile is critical for the development of robust formulations, establishment of appropriate storage conditions, and ensuring the safety and efficacy of the final drug product. This document details known degradation products, outlines experimental protocols for stability-indicating analysis, and presents a summary of stability data under various stress conditions.
Known Degradation Products of Josamycin Propionate
Forced degradation studies and analysis of impurities in this compound have identified several key degradation products. These are primarily related to the hydrolysis of the propionyl esters and modifications of the leucomycin (B7888351) core structure. The identified impurities, which are considered potential degradation products, are listed in Table 1.
Table 1: Identified Impurities/Degradation Products of this compound
| Impurity/Degradation Product | Chemical Name | Molecular Formula | Molecular Weight ( g/mol ) |
| Impurity A | leucomycin A8 9-propionate | C₄₂H₆₇NO₁₆ | 841.99[1] |
| Impurity B | Leucomycin A5 9-propionate | C₄₂H₆₉NO₁₅ | 828.01[1] |
| Impurity C | platenomycin A1 9-propionate | C₄₆H₇₅NO₁₆ | 898.1[1] |
| Impurity D | leucomycin A3 3″,9-dipropionate | C₄₈H₇₇NO₁₇ | 940.13[1] |
Stability Profile and Degradation Pathways
This compound is susceptible to degradation under various environmental conditions, primarily through hydrolysis and oxidation. Understanding these degradation pathways is essential for developing stable formulations and analytical methods capable of detecting and quantifying the degradation products.
Hydrolytic Degradation
This compound exhibits instability in both acidic and alkaline conditions, leading to the hydrolysis of its ester and glycosidic bonds.
-
Acidic Conditions: In acidic media, josamycin can undergo a rapid reversible acid-catalyzed isomerization, followed by a slower acid-catalyzed hydrolysis of the glycosidic linkage between the lactone ring and the sugar moieties.[2] This leads to the loss of the neutral and amino sugars.
-
Alkaline Conditions: Under alkaline conditions, the ester bonds of this compound are susceptible to hydrolysis. Studies have been conducted on the alkaline degradation products of josamycin.[3]
The proposed general hydrolytic degradation pathway involves the cleavage of the propionate esters and the glycosidic bonds, leading to the formation of various leucomycin derivatives.
Caption: General hydrolytic degradation of this compound.
Oxidative Degradation
While specific studies on the oxidative degradation of this compound are limited, macrolide antibiotics, in general, can be susceptible to oxidation. The reaction with oxidizing agents can lead to the formation of various oxidized derivatives.
Caption: General oxidative degradation of this compound.
Photolytic and Thermal Degradation
Information on the specific photolytic and thermal degradation pathways of this compound is not extensively available in the public domain. However, general guidelines for forced degradation studies suggest exposing the drug substance to light and elevated temperatures to assess its stability.[4]
Stability Studies: Experimental Protocols
The stability of this compound is evaluated through forced degradation studies, which are designed to accelerate the degradation process and identify potential degradation products. These studies are crucial for the development and validation of stability-indicating analytical methods.
Forced Degradation Studies
A typical forced degradation study for this compound would involve the following stress conditions:
-
Acid Hydrolysis: The drug substance is exposed to an acidic solution (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60 °C).
-
Base Hydrolysis: The drug substance is exposed to a basic solution (e.g., 0.1 M NaOH) at an elevated temperature (e.g., 60 °C).
-
Oxidative Degradation: The drug substance is treated with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: The solid drug substance is exposed to dry heat (e.g., 80-100 °C).
-
Photolytic Degradation: The drug substance (in solid or solution form) is exposed to UV and visible light.
Caption: A typical workflow for forced degradation studies.
Stability-Indicating Analytical Method
A validated stability-indicating analytical method is essential to separate and quantify this compound from its degradation products. High-Performance Liquid Chromatography (HPLC) is the most commonly employed technique for this purpose.[2]
Table 2: Example of a Stability-Indicating HPLC Method for this compound
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and a buffer solution (e.g., ammonium (B1175870) acetate) in a gradient or isocratic mode. |
| Flow Rate | Typically 1.0 mL/min. |
| Detection | UV detection at approximately 231 nm.[2] |
| Column Temperature | Controlled at a specific temperature (e.g., 30 °C). |
Summary of Stability Data
Quantitative data from forced degradation studies are crucial for understanding the stability of this compound. While specific percentages of degradation are highly dependent on the exact experimental conditions (e.g., concentration, temperature, duration of exposure), a general summary of expected outcomes is provided in Table 3.
Table 3: Summary of Expected Degradation of this compound under Stress Conditions
| Stress Condition | Expected Outcome | Primary Degradation Products |
| Acid Hydrolysis | Significant degradation | Leucomycin derivatives (loss of sugars), hydrolyzed esters. |
| Base Hydrolysis | Significant degradation | Hydrolyzed propionyl esters, other leucomycin derivatives. |
| Oxidative Degradation | Moderate degradation | Oxidized forms of the macrolide ring. |
| Thermal Degradation | Degradation dependent on temperature and duration | Various thermal decomposition products. |
| Photolytic Degradation | Potential for degradation | Photodegradation products (specific structures not well-defined). |
Conclusion
The stability of this compound is a critical attribute that influences its quality, safety, and efficacy. This guide has summarized the known degradation products, outlined the primary degradation pathways under hydrolytic and oxidative stress, and provided a framework for conducting stability studies. The development and validation of a robust stability-indicating HPLC method are paramount for accurately monitoring the stability of this compound and ensuring the quality of the final pharmaceutical product. Further research is warranted to fully elucidate the structures of all degradation products and to establish detailed degradation kinetics under various conditions.
References
Josamycin Propionate for Mycoplasma pneumoniae Infection: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of josamycin (B1673084) propionate (B1217596) for the research and development of treatments against Mycoplasma pneumoniae infections. It covers the mechanism of action, in vitro and in vivo efficacy, pharmacokinetics, and resistance, with a focus on detailed experimental methodologies.
Introduction
Mycoplasma pneumoniae is a significant cause of community-acquired pneumonia and other respiratory tract infections. Due to the lack of a cell wall, this bacterium is intrinsically resistant to beta-lactam antibiotics. Macrolides, such as josamycin, have been a cornerstone of treatment. Josamycin is a 16-membered ring macrolide antibiotic that inhibits bacterial protein synthesis. This guide delves into the technical aspects of josamycin propionate for researchers investigating its potential and optimizing its use against M. pneumoniae.
Mechanism of Action
Josamycin exerts its bacteriostatic, and at high concentrations, bactericidal effects by targeting the bacterial ribosome.[1] It binds to the 50S ribosomal subunit, interfering with protein synthesis.[1][2] Specifically, josamycin blocks the peptide exit tunnel, which inhibits the elongation of the nascent polypeptide chain.[3][4] This action is dependent on the amino acid sequence of the nascent peptide.[3][4] Josamycin's binding to the ribosome is reversible, and it has a long average lifetime on the ribosome, estimated to be around 3 hours.[4] This prolonged interaction contributes to its efficacy in shutting down protein synthesis.[4]
The following diagram illustrates the mechanism of action of josamycin on the bacterial ribosome.
In Vitro Efficacy
The in vitro activity of josamycin against M. pneumoniae is typically determined by measuring the Minimum Inhibitory Concentration (MIC).
Data Presentation
| Strain Type | Number of Isolates | Josamycin MIC Range (µg/mL) | Josamycin MIC₅₀ (µg/mL) | Josamycin MIC₉₀ (µg/mL) | Reference |
| Macrolide-Susceptible | 9 | ≤0.007 - 0.5 | N/A | N/A | [5] |
| Macrolide-Resistant | 44 | 1 - 8 | N/A | 4 | [5] |
MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is crucial for designing effective dosing regimens.
Data Presentation
| Parameter | Value | Conditions | Reference |
| Mean Peak Serum Level (this compound) | 1.02 µg/mL | 1,000 mg dose, steady-state | [6] |
| Mean Peak Serum Level (Josamycin Base) | 0.36 µg/mL | 1,000 mg dose, steady-state | [6] |
| Time to Peak Concentration (tmax) | 1.5 - 1.8 h | 1,000 mg dose, steady-state | [6] |
| Mean Serum Half-life (t½) | 1.5 h | Multiple dosages | [7] |
| Bioavailability | Lower from tablets compared to solution | Single 1g dose | [8] |
Macrolide Resistance in Mycoplasma pneumoniae
The primary mechanism of macrolide resistance in M. pneumoniae is target site modification due to point mutations in domain V of the 23S rRNA gene.[9] The most frequently reported mutations are A2063G and A2064G (E. coli numbering).[10][11]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is the recommended procedure for determining the MIC of josamycin against M. pneumoniae. The following protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M43-A guidelines.[1][2][4][7][12]
Materials:
-
SP4 broth medium
-
This compound powder
-
96-well microtiter plates
-
M. pneumoniae isolate and reference strain (e.g., ATCC 29342)
-
Phenol red pH indicator
Procedure:
-
Preparation of Josamycin Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) and dilute further in SP4 broth to the desired starting concentration.
-
Preparation of Microtiter Plates: Serially dilute the josamycin solution in SP4 broth in the wells of a 96-well plate to achieve a range of concentrations. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Inoculum Preparation: Culture the M. pneumoniae isolate in SP4 broth. Adjust the inoculum concentration to 10⁴ to 10⁵ color changing units (CCU)/mL.
-
Inoculation: Inoculate each well (except the sterility control) with the prepared M. pneumoniae suspension.
-
Incubation: Seal the plates and incubate at 37°C in ambient air.
-
Reading the Results: The MIC is the lowest concentration of josamycin that prevents a color change of the pH indicator at the time when the growth control well first shows a color change.
The following diagram outlines the workflow for MIC determination.
Pharmacokinetic Analysis
The following is a general protocol for a pharmacokinetic study of this compound in a healthy volunteer.
Materials:
-
This compound formulation
-
Blood collection tubes (e.g., heparinized)
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with UV or mass spectrometry detector
-
Solid-phase extraction (SPE) columns
Procedure:
-
Dosing: Administer a single dose of this compound to the subject.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose).[6][13]
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Sample Preparation: Extract josamycin and its metabolites from the plasma using solid-phase extraction.[14]
-
HPLC Analysis: Analyze the extracted samples using a validated HPLC method to determine the concentrations of this compound and josamycin base.[14]
-
Data Analysis: Use pharmacokinetic software to calculate parameters such as Cmax, tmax, AUC, and t½.
The following diagram illustrates the workflow for a pharmacokinetic study.
Detection of Macrolide Resistance
Molecular methods are used to detect mutations in the 23S rRNA gene associated with macrolide resistance.
Materials:
-
DNA extraction kit
-
PCR primers for the domain V region of the M. pneumoniae 23S rRNA gene
-
Taq DNA polymerase
-
PCR thermocycler
-
DNA sequencing reagents and equipment
Procedure:
-
DNA Extraction: Extract genomic DNA from the M. pneumoniae isolate.
-
PCR Amplification: Amplify the domain V region of the 23S rRNA gene using PCR.
-
DNA Sequencing: Sequence the PCR product.
-
Sequence Analysis: Align the obtained sequence with a wild-type M. pneumoniae 23S rRNA gene sequence to identify any point mutations.
The logical relationship for determining macrolide resistance is shown in the diagram below.
Conclusion
This compound remains a relevant subject of research for the treatment of Mycoplasma pneumoniae infections. This guide provides a foundational understanding of its mechanism, efficacy, and the key experimental protocols for its investigation. For further research, it is recommended to consult the referenced CLSI guidelines and primary literature for the most up-to-date and detailed methodologies.
References
- 1. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline [Internet] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. webstore.ansi.org [webstore.ansi.org]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Experimental infection of the respiratory tract with Mycoplasma pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. M43 | Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas [clsi.org]
- 8. researchgate.net [researchgate.net]
- 9. Immunopathology of Experimental Mycoplasma pneumoniae Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. academic.oup.com [academic.oup.com]
- 12. CLSI M43 for Mycoplasma Testing Published | News | CLSI [clsi.org]
- 13. Response of guinea pigs and hamsters to experimental infection with Mycoplasma pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantification of Josamycin Propionate Using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction Josamycin (B1673084) propionate (B1217596) is a macrolide antibiotic, the propionyl ester of josamycin, produced by Streptomyces narbonensis.[1] It is effective against a range of gram-positive bacteria.[2] Accurate and reliable quantification of josamycin propionate in active pharmaceutical ingredients (APIs), dosage forms, and biological matrices is crucial for quality control, stability studies, and pharmacokinetic analysis. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used, robust, and sensitive technique for this purpose.[3][4] This application note provides a detailed protocol for the quantification of this compound using a reversed-phase HPLC method.
Principle The method employs reversed-phase chromatography, where this compound is separated on a nonpolar stationary phase (e.g., C18) using a polar mobile phase. The separation is based on the compound's hydrophobicity. This compound contains a conjugated diene system in its lactone ring, which allows for sensitive detection using a UV spectrophotometer at its maximum absorption wavelength, typically around 232 nm.[1][5] Quantification is achieved by comparing the peak area of the analyte in a sample to that of a certified reference standard.
Experimental Protocols
Instrumentation and Materials
-
Instrumentation:
-
HPLC system equipped with a quaternary or binary pump, degasser, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.
-
Analytical balance (0.01 mg readability).
-
pH meter.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
Syringe filters (e.g., 0.45 µm PTFE or PVDF).
-
-
Chemicals and Reagents:
-
This compound Certified Reference Substance (CRS).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Potassium dihydrogen phosphate (B84403) (KH₂PO₄).
-
Orthophosphoric acid (H₃PO₄).
-
Water (HPLC grade or Milli-Q).
-
Preparation of Solutions
-
Phosphate Buffer (pH 5.6):
-
Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC-grade water to achieve the desired molarity (e.g., 0.05 M).
-
Adjust the pH to 5.6 using dilute orthophosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter before use.
-
-
Mobile Phase:
-
Prepare a mixture of Acetonitrile and Phosphate Buffer (pH 5.6) in a specified ratio (e.g., 60:40 v/v).[1]
-
Degas the mobile phase using sonication or vacuum filtration before placing it in the HPLC system.
-
-
Standard Stock Solution (e.g., 500 µg/mL):
-
Accurately weigh approximately 25 mg of this compound CRS into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase. Mix thoroughly. This solution should be prepared fresh.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions (e.g., 10, 25, 50, 100, 150 µg/mL) by performing serial dilutions of the Standard Stock Solution with the mobile phase. These will be used to construct the calibration curve.
-
Sample Preparation (from Tablets)
-
Weigh and finely powder no fewer than 20 tablets to obtain a homogenous sample.
-
Accurately weigh a portion of the powder equivalent to one average tablet weight, containing a known amount of this compound, and transfer it to a suitable volumetric flask (e.g., 100 mL).
-
Add approximately 70% of the flask volume with the mobile phase.
-
Sonicate for 15 minutes to ensure complete dissolution of the active ingredient.
-
Allow the solution to cool to room temperature.
-
Dilute to the mark with the mobile phase and mix well.
-
Centrifuge a portion of the solution or allow it to stand until the excipients settle.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial. Further dilution with the mobile phase may be necessary to bring the concentration within the calibration range.
HPLC Analysis Workflow
-
System Setup: Set up the HPLC system according to the chromatographic conditions specified in Table 1 .
-
Equilibration: Equilibrate the column by pumping the mobile phase through the system for at least 30 minutes or until a stable baseline is achieved.
-
Injection Sequence:
-
Inject a blank (mobile phase) to ensure no system contamination.
-
Inject the working standard solutions in ascending order of concentration.
-
Inject the prepared sample solutions. It is good practice to run a standard check after every few sample injections to monitor system stability.
-
-
Data Acquisition: Acquire the chromatograms and record the peak areas for this compound.
-
Quantification:
-
Generate a linear regression calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of this compound in the sample solutions using the calibration curve equation.
-
Calculate the final content of this compound in the original sample, accounting for all dilution factors.
-
Data Presentation
Quantitative data from various reported methods and typical validation parameters are summarized in the tables below for easy reference and comparison.
Table 1: HPLC Chromatographic Conditions for this compound Analysis
| Parameter | Condition 1 (European Pharmacopoeia)[1] | Condition 2 (General Reversed-Phase)[6] | Condition 3 (Mixed-Mode)[7] |
| Column | Octadecylsilyl silica (B1680970) gel (C18), 5 µm | LiChrospher RP-18, 5 µm | Primesep D, 5 µm, 4.6x150 mm |
| Mobile Phase | Acetonitrile, 0.05 M KH₂PO₄ (pH 5.6) | Acetonitrile, Methanol, 10 mM Phosphate Buffer (pH 6.0) (45:5:50 v/v/v) | Gradient: Acetonitrile (5-50%) with 0.1% H₂SO₄ |
| Flow Rate | 1.0 mL/min | Isocratic | 1.0 mL/min |
| Detection | UV at 232 nm | Fluorescence (λex=375 nm; λem=450 nm) after derivatization | UV at 250 nm |
| Column Temp. | 30 °C | Not Specified | Not Specified |
| Injection Vol. | 20 µL | Not Specified | Not Specified |
Table 2: Typical Method Validation Parameters for this compound Quantification
| Parameter | Typical Performance Characteristic | Reference |
| Linearity (R²) | > 0.999 | [6][8] |
| Range | 1.0 - 28.8 µg/mL | [8] |
| Accuracy (Recovery) | 88 - 124% | [6][8][9] |
| Precision (RSD%) | Intra-day: < 2.0%; Inter-day: < 5.6% | [8][9] |
| Limit of Detection (LOD) | 0.28 µg/mL | [8] |
| Limit of Quant. (LOQ) | 0.85 - 0.89 µg/mL | [8] |
| Specificity | No interference from excipients or related substances. | [3] |
Visualizations
The following diagram illustrates the general experimental workflow for the HPLC quantification of this compound.
References
- 1. scribd.com [scribd.com]
- 2. Josamycin | SIELC Technologies [sielc.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. office2.jmbfs.org [office2.jmbfs.org]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Determination of josamycin residues in porcine tissues using high-performance liquid chromatography with pre-column derivatization and spectrofluorimetric detection - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. Analysis of Antibiotic Josamycin and Related Impurities on Primesep D Column | SIELC Technologies [sielc.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Determination of Josamycin Propionate Dosage in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Josamycin (B1673084) propionate (B1217596) is a macrolide antibiotic derived from Streptomyces narbonensis. Like other macrolides, its primary mechanism of action is the inhibition of bacterial protein synthesis.[1] This is achieved by binding to the 50S ribosomal subunit, which interferes with peptide translocation and ultimately halts bacterial growth.[1] While its primary application is in antibacterial therapy, josamycin has also demonstrated anti-inflammatory properties, partly through the inhibition of the p38 MAPK signaling pathway. This dual-action makes it a compound of interest for various therapeutic areas.
The determination of an appropriate dosage is a critical step in the preclinical evaluation of any therapeutic agent for in vivo studies. An optimal dose is one that maximizes therapeutic efficacy while minimizing toxic side effects. This document provides a comprehensive guide for researchers to determine the appropriate dosage of josamycin propionate for in vivo animal studies. It covers essential background information, key experimental protocols, and data presentation guidelines.
Quantitative Data Summary
A thorough literature review was conducted to gather pharmacokinetic and toxicological data for josamycin and this compound across different species. The available data is summarized in the tables below. It is important to note that there is limited publicly available pharmacokinetic data for this compound specifically in mice and dogs. Therefore, the initial experimental protocols outlined in this document are crucial for establishing these parameters.
Table 1: Pharmacokinetic Parameters of Josamycin and this compound
| Species | Compound | Route | Dose | Cmax | Tmax | AUC | Half-life (t½) | Oral Bioavailability (%) | Reference |
| Human | This compound | Oral | 1000 mg | 1.02 µg/mL | 1.5 h | N/A | N/A | N/A | [2] |
| Human | Josamycin (solution) | Oral | 1 g | 1.64 ± 0.67 mg/L | 0.39 ± 0.08 h | 1.510 ± 0.687 mg·h/L | N/A | Significantly lower from tablets | [3] |
| Rat | This compound | Oral | N/A | Peak at 2-4 h | 2-4 h | N/A | Slow decline | Well absorbed | N/A |
| Dog | Josamycin | IV | N/A | N/A | N/A | N/A | N/A | N/A | [4] |
N/A: Not Available
Table 2: Toxicological Data for Josamycin and this compound
| Species | Compound | Route | Parameter | Value | Reference |
| Mouse | Josamycin | Oral | LD50 | > 7000 mg/kg | [1] |
| Mouse | Josamycin | IP | LD50 | > 3000 mg/kg | [1] |
| Mouse | Josamycin | SC | LD50 | > 3000 mg/kg | [1] |
| Mouse | Josamycin | IV | LD50 | 355-395 mg/kg | [1] |
| Rat | Josamycin | Oral | LD50 | > 7000 mg/kg | [1] |
| Rat | Josamycin | IP | LD50 | > 3000 mg/kg | [1] |
| Rat | Josamycin | SC | LD50 | > 3000 mg/kg | [1] |
| Rat | Josamycin | IV | LD50 | 355-395 mg/kg | [1] |
| Rat | Josamycin Base | Oral (5-week) | NOAEL | 100 mg/kg/day | [1] |
| Dog | This compound | Oral (6-month) | No toxic effects | Up to 300 mg/kg/day | [1] |
LD50: Median Lethal Dose; NOAEL: No-Observed-Adverse-Effect Level
Signaling Pathway and Mechanism of Action
Josamycin's antibacterial effect stems from its ability to bind to the 50S ribosomal subunit of bacteria, thereby inhibiting protein synthesis. Additionally, its anti-inflammatory effects are mediated, in part, by the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.
Caption: Dual mechanism of this compound.
Experimental Protocols
The following protocols provide a systematic approach to determining the optimal dosage of this compound for in vivo studies.
Experimental Workflow for Dosage Determination
The process of determining the appropriate in vivo dose is multi-stepped, starting with gathering existing data and culminating in dose selection for efficacy studies.
Caption: Stepwise workflow for dosage determination.
Protocol 1: Dose Estimation using Allometric Scaling
Allometric scaling is a method used to extrapolate drug doses between different animal species based on their body surface area.
Objective: To estimate a starting dose for in vivo studies in the target species based on known effective or non-toxic doses in other species.
Materials:
-
Known dose of this compound in a specific species (e.g., mg/kg).
-
Body weight of the starting species and the target species.
-
Km factor (species-specific constant).
Procedure:
-
Obtain a known effective or NOAEL dose for this compound from the literature for a particular species (e.g., human, rat).
-
Convert the dose to mg/m² using the following formula: Dose (mg/m²) = Dose (mg/kg) x Km Table 3: Km Values for Different Species
Species Body Weight (kg) Km Mouse 0.02 3 Rat 0.15 6 Dog 20 20 | Human | 60 | 37 |
-
Calculate the Human Equivalent Dose (HED) if starting from an animal dose, or the Animal Equivalent Dose if starting from a human dose: Animal Dose (mg/kg) = Human Dose (mg/m²) / Animal Km
-
Use this calculated dose as an initial estimate for subsequent in vivo studies.
Note: This is an estimation and must be validated with toxicity and pharmacokinetic studies.
Protocol 2: Acute Oral Toxicity Study (Adapted from OECD Guideline 423)
Objective: To determine the acute toxic effects and the median lethal dose (LD50) of a single oral dose of this compound.
Materials:
-
This compound
-
Vehicle for administration (e.g., 0.5% carboxymethylcellulose)
-
Healthy, young adult rodents (e.g., mice or rats), typically females.
-
Oral gavage needles
-
Animal balance
Procedure:
-
Animal Acclimatization: Acclimate animals to the laboratory conditions for at least 5 days.
-
Dose Selection: Based on literature and allometric scaling, select a starting dose. The OECD 423 guideline suggests starting with a dose that is expected to cause some toxicity but not mortality.
-
Dosing:
-
Fast animals overnight before dosing.
-
Administer a single oral dose of this compound to a group of 3 animals.
-
Observe animals closely for the first 30 minutes, periodically for the first 24 hours, and daily thereafter for 14 days.
-
-
Observation: Record signs of toxicity, including changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern. Note the time of death if it occurs.
-
Dose Adjustment:
-
If mortality occurs in 2 out of 3 animals, the test is stopped, and the substance is classified.
-
If mortality occurs in 1 out of 3, re-dose at the same level in another 3 animals.
-
If no mortality occurs, increase the dose for the next group of 3 animals.
-
-
Necropsy: Perform a gross necropsy on all animals at the end of the observation period.
-
Data Analysis: Determine the LD50 and the maximum tolerated dose (MTD).
Protocol 3: Pilot Pharmacokinetic (PK) Study
Objective: To determine the basic pharmacokinetic profile of this compound in the target animal species.
Materials:
-
This compound
-
Formulation for oral and intravenous (IV) administration.
-
Cannulated animals (if serial blood sampling is required).
-
Blood collection tubes (with appropriate anticoagulant).
-
Centrifuge
-
Analytical equipment for drug quantification (e.g., LC-MS/MS).
Procedure:
-
Formulation Preparation:
-
Oral: Prepare a suspension or solution of this compound in a suitable vehicle.
-
Intravenous: Prepare a sterile, pyrogen-free solution of this compound suitable for IV injection. A common approach for macrolides is to dissolve in a minimal amount of a suitable solvent like DMSO and then dilute with a pharmaceutically acceptable vehicle such as saline or a solution containing a solubilizing agent like cyclodextrin. The final formulation should be filtered through a 0.22 µm filter.
-
-
Dosing:
-
Administer a single oral dose to one group of animals.
-
Administer a single IV bolus dose to another group of animals.
-
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge blood samples to separate plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound and its active metabolite, josamycin, in plasma samples using a validated analytical method.
-
Pharmacokinetic Analysis: Calculate key PK parameters including Cmax, Tmax, AUC, half-life (t½), and oral bioavailability (F%) using appropriate software.
-
F% = (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100
-
Protocol 4: Dose-Ranging Efficacy Study
Objective: To determine the effective dose range of this compound in a relevant animal model of disease (e.g., a bacterial infection model).
Materials:
-
This compound
-
Animal model of the target disease.
-
Appropriate controls (vehicle control, positive control with a standard-of-care antibiotic).
-
Endpoints for efficacy assessment (e.g., bacterial load in tissues, survival rate, clinical scores).
Procedure:
-
Dose Selection: Based on the results from the pilot PK and toxicity studies, select a range of 3-5 doses for evaluation.
-
Animal Model: Induce the disease in the animals.
-
Treatment: Administer this compound at the selected doses for a specified duration.
-
Efficacy Assessment: At the end of the treatment period, evaluate the therapeutic efficacy using the predetermined endpoints.
-
Data Analysis: Analyze the dose-response relationship to identify the minimum effective dose (MED) and the dose that produces the maximal effect (EDmax).
Conclusion
The determination of an appropriate in vivo dosage for this compound requires a systematic and data-driven approach. The protocols outlined in this document provide a framework for researchers to conduct the necessary pharmacokinetic, toxicological, and efficacy studies. By following these guidelines, researchers can establish a safe and effective dose range for their preclinical studies, thereby generating robust and reliable data for the further development of this compound as a therapeutic agent. It is imperative to perform these studies as there is a notable lack of comprehensive public data for this compound in common preclinical animal models.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. Multiple dose bioequivalence study with this compound, a drug with highly variable kinetics, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative bioavailability of josamycin, a macrolide antibiotic, from a tablet and solution and the influence of dissolution on in vivo release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the side effects and gastrointestinal motility observed after administration of erythromycin and josamycin to dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Josamycin Propionate in Dental Pathology Research: In-Depth Analysis and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Josamycin (B1673084) propionate (B1217596), a macrolide antibiotic, presents a multifaceted profile for investigation in dental pathology, encompassing both antimicrobial and potential immunomodulatory activities. Derived from Streptomyces narbonensis, its primary mechanism of action is the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit, a characteristic shared by other macrolide antibiotics.[1][2] This action is predominantly bacteriostatic, but can be bactericidal at high concentrations.[2] In the context of dental pathology, josamycin propionate's utility extends to its efficacy against a spectrum of oral pathogens and its emerging role as a modulator of the host inflammatory response.
Antimicrobial Spectrum in Dental Pathogens:
Josamycin has demonstrated efficacy against various anaerobic bacteria commonly implicated in dental infections.[1][3][4][5] Notably, it has shown activity against species of Bacteroides and Fusobacterium, key players in the pathogenesis of periodontitis and other odontogenic infections.[3][4] However, it is important to note that some studies indicate that certain macrolides with 16-membered rings, such as josamycin, may not be effective in inhibiting biofilm formation by Porphyromonas gingivalis, a keystone pathogen in periodontitis.[3] This highlights the need for further research to delineate its specific activity against the diverse and complex microbial communities found in dental plaque.
Immunomodulatory and Anti-inflammatory Properties:
Beyond its direct antimicrobial effects, josamycin exhibits immunomodulatory properties that are of significant interest in the inflammatory landscape of dental diseases like periodontitis. Research suggests that josamycin can suppress the production of key pro-inflammatory mediators. Specifically, it has been shown to suppress the production of nitric oxide (NO) and interleukin-1β (IL-1β) in murine macrophages stimulated with lipopolysaccharide (LPS) from Prevotella intermedia, a prominent periodontal pathogen.[5] This suggests a potential role for josamycin in mitigating the host-mediated tissue destruction that characterizes inflammatory dental conditions. However, in studies involving human gingival fibroblasts (HGFs), josamycin did not alter the production of interleukin-6 (IL-6), interleukin-8 (IL-8), and prostaglandin (B15479496) E2 (PGE2) induced by Porphyromonas gingivalis LPS, in contrast to azithromycin (B1666446) which increased IL-8 production.[4] This indicates that the anti-inflammatory effects of josamycin may be cell-type specific and warrant further investigation to elucidate the precise mechanisms and cellular targets within the oral environment.
Quantitative Data Summary
The following tables summarize the available quantitative data on the antimicrobial activity of josamycin against relevant oral pathogens.
Table 1: Minimum Inhibitory Concentrations (MICs) of Josamycin against Oral Bacteria
| Bacterial Species | Number of Strains | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Fusobacterium species | 10 | ≤0.25 - ≥32 | - | - | [1] |
| Bacteroides fragilis | - | ≤2 | - | - | [1] |
| Bacteroides species | - | ≤3.12 | - | - | [4] |
| Staphylococci | - | - | 1 | - | [6] |
| Streptococci and Pneumococci | - | - | 0.03-0.12 | - | [6] |
| Enterococci | - | - | 0.5-1 | - | [6] |
Note: Data for key periodontal pathogens such as Porphyromonas gingivalis, Aggregatibacter actinomycetemcomitans, and Prevotella intermedia are limited for josamycin. Further research is needed to establish a comprehensive susceptibility profile.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound in dental pathology research.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol is adapted from standardized methods for antimicrobial susceptibility testing.[1]
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific oral bacterium.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in a suitable solvent)
-
Target oral bacterial strain (e.g., Fusobacterium nucleatum, Porphyromonas gingivalis)
-
Appropriate liquid culture medium (e.g., Brain Heart Infusion broth supplemented with hemin (B1673052) and menadione (B1676200) for anaerobes)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Anaerobic chamber (for anaerobic bacteria)
Procedure:
-
Bacterial Inoculum Preparation:
-
Culture the target bacterium on an appropriate agar (B569324) plate.
-
Inoculate a single colony into the recommended broth and incubate under optimal conditions until it reaches the logarithmic growth phase.
-
Adjust the bacterial suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension 1:100 in fresh broth to achieve a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.
-
-
Serial Dilution of this compound:
-
Add 100 µL of sterile broth to all wells of a 96-well plate, except for the first column.
-
Add 200 µL of the this compound working solution (e.g., 64 µg/mL) to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 100 µL from the last well.
-
-
Inoculation:
-
Add 10 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 110 µL and a final bacterial concentration of approximately 1.4 x 10⁵ CFU/mL.
-
Include a positive control well (broth + inoculum, no antibiotic) and a negative control well (broth only).
-
-
Incubation:
-
Incubate the microtiter plate under appropriate conditions (e.g., 37°C in an anaerobic chamber for 48-72 hours for anaerobic bacteria).
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which no visible growth is observed.
-
Alternatively, read the absorbance at 600 nm using a microplate reader. The MIC is the lowest concentration that shows a significant reduction in absorbance compared to the positive control.
-
Protocol 2: In Vitro Biofilm Inhibition Assay
This protocol provides a method to assess the effect of this compound on the formation of oral bacterial biofilms.
Objective: To evaluate the ability of this compound to prevent or reduce biofilm formation by a specific oral pathogen.
Materials:
-
This compound
-
Oral bacterial strain capable of biofilm formation (e.g., Streptococcus mutans, Porphyromonas gingivalis)
-
Appropriate growth medium (e.g., Tryptic Soy Broth supplemented with sucrose (B13894) for S. mutans)
-
Sterile 96-well flat-bottom microtiter plates
-
Crystal violet solution (0.1% w/v)
-
Ethanol (B145695) (95%) or acetic acid (33%)
-
Microplate reader
Procedure:
-
Preparation of Bacterial Suspension:
-
Prepare a bacterial suspension as described in Protocol 1 and adjust to a concentration of 1 x 10⁷ CFU/mL in the appropriate growth medium.
-
-
Treatment and Inoculation:
-
Add 100 µL of the bacterial suspension to each well of a 96-well plate.
-
Add 100 µL of various concentrations of this compound (e.g., sub-MIC, MIC, and supra-MIC concentrations) to the wells.
-
Include a positive control (bacteria + medium) and a negative control (medium only).
-
-
Biofilm Formation:
-
Incubate the plate under conditions that promote biofilm formation (e.g., 37°C for 24-48 hours), often without shaking.
-
-
Quantification of Biofilm:
-
Gently aspirate the medium and planktonic cells from each well.
-
Wash the wells three times with 200 µL of sterile phosphate-buffered saline (PBS) to remove loosely attached cells.
-
Air-dry the plate.
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the wells three times with 200 µL of deionized water.
-
Air-dry the plate completely.
-
Add 200 µL of 95% ethanol or 33% acetic acid to each well to solubilize the bound crystal violet.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of biofilm inhibition for each concentration of this compound compared to the positive control.
-
Protocol 3: Assessment of Cytokine Production in Human Gingival Fibroblasts (HGFs)
This protocol outlines a method to investigate the immunomodulatory effects of this compound on cytokine production by HGFs in response to a bacterial challenge.[4]
Objective: To quantify the effect of this compound on the production of pro-inflammatory cytokines (e.g., IL-6, IL-8, TNF-α) by HGFs stimulated with Porphyromonas gingivalis lipopolysaccharide (LPS).
Materials:
-
Human Gingival Fibroblasts (HGFs) cell line
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS and antibiotics)
-
Porphyromonas gingivalis LPS
-
This compound
-
Enzyme-Linked Immunosorbent Assay (ELISA) kits for target cytokines (IL-6, IL-8, TNF-α)
-
Sterile 24-well cell culture plates
Procedure:
-
Cell Culture and Seeding:
-
Culture HGFs in a T-75 flask until they reach 80-90% confluency.
-
Trypsinize the cells and seed them into 24-well plates at a density of 5 x 10⁴ cells/well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Cell Treatment:
-
Replace the culture medium with fresh serum-free medium.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with P. gingivalis LPS (e.g., 1 µg/mL).
-
Include the following controls:
-
Untreated cells (medium only)
-
Cells treated with LPS only
-
Cells treated with this compound only
-
-
-
Sample Collection:
-
Incubate the treated cells for a specified period (e.g., 24 hours).
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Store the supernatants at -80°C until analysis.
-
-
Cytokine Quantification by ELISA:
-
Perform ELISA for IL-6, IL-8, and TNF-α according to the manufacturer's instructions.
-
Briefly, this involves coating a 96-well plate with a capture antibody, adding the collected supernatants, followed by a detection antibody, a substrate, and a stop solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using recombinant cytokine standards.
-
Calculate the concentration of each cytokine in the samples based on the standard curve.
-
Compare the cytokine levels in the different treatment groups to determine the effect of this compound.
-
Signaling Pathways and Experimental Workflows
The following diagrams visualize key signaling pathways and experimental workflows described in this document.
References
- 1. Antimicrobial Susceptibilities of Porphyromonas gingivalis, Prevotella intermedia, and Prevotella nigrescens spp. Isolated in Spain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Antibiofilm Effects of Azithromycin and Erythromycin on Porphyromonas gingivalis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Josamycin suppresses Prevotella intermedia lipopolysaccharide-induced production of nitric oxide and interleukin-1β in murine macrophages-Science-Chemical Encyclopedia-lookchem [m.lookchem.com]
- 6. [In vitro antibacterial activity of a new macrolide: miokamycin. Comparison with erythromycin and josamycin] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Spectrophotometric Determination of Josamycin in Pharmaceutical Formulations
Audience: Researchers, scientists, and drug development professionals.
Introduction: Josamycin (B1673084) is a macrolide antibiotic used in the treatment of various bacterial infections. Accurate and reliable analytical methods are crucial for its quantification in pharmaceutical dosage forms to ensure quality and efficacy. Spectrophotometry offers a simple, cost-effective, and widely available technique for this purpose. This document provides detailed application notes and protocols for several spectrophotometric methods for the determination of josamycin in pharmaceutical formulations, including direct UV spectrophotometry and colorimetric methods.
Direct UV Spectrophotometry
This method relies on the inherent ultraviolet absorbance of the josamycin molecule. It is a straightforward and rapid technique suitable for routine quality control.
Data Presentation
| Parameter | Value | Reference |
| Wavelength (λmax) | 232 nm | [1][2] |
| Solvent | Methanol (B129727) | [1][2] |
| Linearity Range | Not explicitly stated, but used for content uniformity. | |
| Application | Tablets and Oral Suspension | [1][2] |
Experimental Protocol
1.1. Instrumentation:
-
UV-Visible Spectrophotometer (double or single beam)
-
Matched quartz cuvettes (1 cm path length)
1.2. Reagents and Materials:
-
Josamycin reference standard
-
Methanol (spectroscopic grade)
-
Pharmaceutical formulation (tablets or oral suspension)
-
Volumetric flasks
-
Pipettes
-
Syringe filters (0.45 µm)
1.3. Preparation of Standard Stock Solution:
-
Accurately weigh about 10 mg of josamycin reference standard.
-
Transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to the mark with methanol to obtain a concentration of 100 µg/mL.
1.4. Preparation of Sample Solution (Tablets):
-
Weigh and finely powder no fewer than ten tablets to determine the average weight.
-
Accurately weigh a portion of the powder equivalent to a specific amount of josamycin (e.g., 25 mg).
-
Transfer the powder to a 25 mL volumetric flask.
-
Add about 15 mL of methanol and sonicate for 15 minutes to ensure complete dissolution.
-
Dilute to the mark with methanol and mix well.
-
Filter the solution through a 0.45 µm syringe filter.
-
Perform further dilutions with methanol as necessary to bring the concentration within the analytical range.
1.5. Measurement:
-
Set the spectrophotometer to measure absorbance at 232 nm.
-
Use methanol as the blank.
-
Measure the absorbance of the final standard and sample solutions.
-
Calculate the concentration of josamycin in the sample by comparing its absorbance with that of the standard solution.
Experimental Workflow
Caption: Workflow for direct UV spectrophotometric analysis of josamycin.
Kinetic Spectrophotometric Method with Alkaline Potassium Permanganate (B83412)
This method is based on the oxidation of josamycin by alkaline potassium permanganate, resulting in the formation of a green-colored product (manganate ion), which is measured spectrophotometrically.
Data Presentation
| Parameter | Value | Reference |
| Wavelength (λmax) | 611 nm | [3][4] |
| Reagents | Potassium permanganate (KMnO₄), Sodium hydroxide (B78521) (NaOH) | [3][4][5] |
| Reaction Time | 20 minutes | [3][4][5] |
| Temperature | Room temperature | [3][4][5] |
| Linearity Range | 2 - 10 µg/mL | [3][4] |
| Limit of Detection (LOD) | 1.0 µg/mL | [3][4] |
| Application | Tablets | [3][4] |
Experimental Protocol
2.1. Instrumentation:
-
UV-Visible Spectrophotometer
-
Water bath (optional, for temperature control)
-
Stopwatch
2.2. Reagents and Materials:
-
Josamycin reference standard
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Distilled water
-
Pharmaceutical formulation (tablets)
2.3. Preparation of Reagent Solutions:
-
Potassium Permanganate Solution: Prepare a suitable concentration as specified in the detailed literature (e.g., 0.01 M).
-
Sodium Hydroxide Solution: Prepare a suitable concentration to create an alkaline medium (e.g., 0.1 M).
2.4. Preparation of Standard and Sample Solutions:
-
Prepare stock solutions of josamycin standard and the pharmaceutical sample in distilled water or a suitable solvent as described for the UV method, followed by appropriate dilutions to fall within the linear range.
2.5. Procedure:
-
Pipette a known volume of the standard or sample solution into a series of volumetric flasks.
-
Add a specified volume of NaOH solution, followed by a specified volume of KMnO₄ solution.
-
Start the stopwatch immediately after the addition of KMnO₄.
-
Dilute to the mark with distilled water and mix well.
-
Allow the reaction to proceed for a fixed time of 20 minutes at room temperature.[3][4][5]
-
Measure the absorbance of the resulting green solution at 611 nm against a reagent blank prepared in the same manner without the analyte.
-
Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.
-
Determine the concentration of josamycin in the sample solution from the calibration curve.
Reaction Pathway & Workflow
Caption: Reaction and workflow for kinetic spectrophotometric determination.
Colorimetric Method with 2,4-Dinitrophenylhydrazine (B122626) (DNPH)
This method involves the reaction of the aldehyde group present in the josamycin structure with 2,4-dinitrophenylhydrazine in an acidic medium to form a colored hydrazone, which is then quantified.
Data Presentation
| Parameter | Value | Reference |
| Wavelength (λmax) | 411 nm | [6] |
| Reagent | 2,4-Dinitrophenylhydrazine (DNPH) | [6] |
| Medium | 30% HCl in Methanol | [6] |
| Linearity Range | 10 - 160 µg/mL | [6] |
| Limit of Detection (LOD) | 2.4 µg/mL | [6] |
| Limit of Quantification (LOQ) | 8.0 µg/mL | [6] |
| Correlation Coefficient (r) | 0.9999 | [6] |
| Application | Tablets | [6] |
Experimental Protocol
3.1. Instrumentation:
-
UV-Visible Spectrophotometer
3.2. Reagents and Materials:
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Josamycin reference standard
-
2,4-Dinitrophenylhydrazine (DNPH)
-
Hydrochloric acid (HCl)
-
Methanol (spectroscopic grade)
-
Pharmaceutical formulation (tablets)
3.3. Preparation of Reagent Solution:
-
DNPH Reagent (0.3%): Dissolve 0.3 g of 2,4-dinitrophenylhydrazine in 100 mL of a 30% HCl in methanol solvent mixture.
3.4. Preparation of Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 10 mg of pure josamycin and dissolve it in methanol in a 10 mL volumetric flask.[6]
-
Dilute to the mark with methanol.
3.5. Procedure for Calibration Curve:
-
Transfer different aliquots of the stock josamycin solution into a series of 10 mL volumetric flasks to obtain final concentrations in the range of 10-160 µg/mL.[6]
-
To each flask, add 2 mL of the 0.3% DNPH reagent solution.[6]
-
Make up the volume to the mark with the 30% HCl/Methanol solvent.[6]
-
Measure the absorbance of the colored solutions at 411 nm against a reagent blank.[6]
-
Plot the absorbance as a function of the drug concentration to create the calibration curve.
3.6. Procedure for Pharmaceutical Dosage Forms:
-
Weigh and finely powder ten tablets.
-
Dissolve an amount of powder equivalent to 25 mg of josamycin in 10 mL of methanol.[6]
-
Filter the solution into a 25 mL volumetric flask and complete the volume with methanol.[6]
-
Proceed as described for the calibration curve, using an appropriate aliquot of this sample solution.
Logical Relationship Diagram
Caption: Logical flow for the colorimetric determination of josamycin with DNPH.
References
- 1. office2.jmbfs.org [office2.jmbfs.org]
- 2. researchgate.net [researchgate.net]
- 3. Kinetic spectrophotometric determination of the macrolide antibiotic josamycin in formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
Troubleshooting & Optimization
Technical Support Center: Josamycin Propionate Solubility in In Vitro Assays
Welcome to the technical support center for josamycin (B1673084) propionate (B1217596). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the solubility of josamycin propionate in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro assays?
A1: this compound is a macrolide antibiotic, the propionyl ester of josamycin. It is classified as a Biopharmaceutics Classification System (BCS) Class II drug, which is characterized by low aqueous solubility and high membrane permeability.[1] This low solubility can present significant challenges in in vitro experiments, as achieving the desired concentrations in aqueous-based cell culture media without precipitation is difficult. Inaccurate concentrations due to poor solubility can lead to unreliable and non-reproducible experimental results.
Q2: What are the recommended solvents for preparing a stock solution of this compound?
A2: this compound is practically insoluble in water but is soluble in several organic solvents. The most commonly recommended solvents for preparing a stock solution are Dimethyl Sulfoxide (DMSO), ethanol, and methanol.[2][3] It is crucial to prepare a high-concentration stock solution in one of these organic solvents before further dilution into your aqueous experimental medium.
Q3: What are the known solubility limits for this compound in common organic solvents?
A3: The solubility of josamycin (the parent compound, which has similar solubility characteristics to the propionate ester) has been reported in various organic solvents. This data can serve as a useful guide for preparing stock solutions.
| Solvent | Approximate Solubility (Josamycin) |
| Ethanol | ~25 mg/mL |
| DMSO | ~15 mg/mL |
| Dimethyl formamide (B127407) (DMF) | ~25 mg/mL |
Note: The exact solubility can vary depending on the specific lot of the compound, temperature, and the purity of the solvent.
Q4: What is the maximum recommended final concentration of the organic solvent (e.g., DMSO) in my cell culture medium?
A4: High concentrations of organic solvents can be toxic to cells. It is recommended to keep the final concentration of DMSO in the cell culture medium below 0.5%, and ideally at or below 0.1%, to minimize cytotoxic effects.[4] Always include a vehicle control (medium with the same final concentration of the organic solvent) in your experiments to account for any effects of the solvent itself.
Troubleshooting Guide
Issue 1: A precipitate forms immediately after adding the this compound stock solution to my cell culture medium.
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Question: What is the likely cause of immediate precipitation upon dilution of the this compound stock solution?
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Answer: Immediate precipitation, often called "crashing out," typically occurs when a concentrated stock solution in an organic solvent is rapidly introduced into an aqueous environment like cell culture medium.[4] This happens because the compound's solubility limit in the final aqueous solution is exceeded.
-
Solutions:
-
Pre-warm the medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the compound. Adding a compound to cold medium can decrease its solubility.[4]
-
Proper mixing technique: Add the stock solution dropwise into the vortex of the medium while gently swirling or vortexing. This facilitates rapid and even dispersion and prevents localized high concentrations.[4]
-
Use an intermediate dilution step: Instead of adding the high-concentration stock directly to your final volume of medium, create an intermediate dilution in a smaller volume of pre-warmed medium first.
-
Lower the final concentration: If precipitation persists, you may be exceeding the maximum soluble concentration of this compound in your specific medium. Try lowering the final working concentration.
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Issue 2: The cell culture medium becomes cloudy or a precipitate appears over time during incubation.
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Question: My medium with this compound looked fine initially, but after a few hours or days in the incubator, I see a precipitate. What could be happening?
-
Answer: Delayed precipitation can be caused by several factors, including the limited stability of the compound in the culture medium at 37°C, interactions with media components, or changes in pH over the course of the experiment.[4][5]
-
Solutions:
-
Assess compound stability: this compound's stability in aqueous solution can be pH-dependent.[6][7] Consider conducting a stability study of this compound in your specific cell culture medium over the time course of your experiment.
-
pH considerations: The dissolution of josamycin can be significantly reduced in less acidic environments (above pH 5.0).[6] Monitor the pH of your culture medium, as cellular metabolism can cause it to change over time.
-
Interaction with media components: this compound may interact with salts, proteins (from serum), or other components in the medium, leading to the formation of insoluble complexes.[4] If possible, try a different basal media formulation or reduce the serum concentration if your cell line allows.
-
Solubility enhancement: For long-term experiments, consider using solubility-enhancing agents. The use of γ-cyclodextrin has been shown to increase the apparent water solubility of this compound by forming inclusion complexes.[1]
-
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (MW: 884.07 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Calculate the required mass: Based on the molecular weight, calculate the mass of this compound needed to prepare the desired volume of a 10 mM stock solution.
-
Formula: Mass (mg) = 10 mmol/L * 884.07 g/mol * Volume (L) * 1000 mg/g
-
Example for 1 mL: 10 * 884.07 * 0.001 * 1 = 8.84 mg
-
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder and transfer it to a sterile vial.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial.
-
Mixing: Vortex the solution thoroughly for at least one minute to ensure complete dissolution. Gentle warming (e.g., in a 37°C water bath) can aid dissolution if needed. Visually inspect the solution to ensure no solid particles remain.
-
Storage: Aliquot the stock solution into single-use, light-protected vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
Visualizations
Caption: Workflow for preparing this compound working solution.
Caption: Troubleshooting logic for precipitation issues.
References
- 1. researchgate.net [researchgate.net]
- 2. office2.jmbfs.org [office2.jmbfs.org]
- 3. scribd.com [scribd.com]
- 4. benchchem.com [benchchem.com]
- 5. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. The pH-stability and acid degradation of the macrolide antibiotic, josamycin | Semantic Scholar [semanticscholar.org]
Technical Support Center: Optimizing Josamycin Propionate Stability in Different Solvents
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the stability of josamycin (B1673084) propionate (B1217596) in various solvents. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving josamycin propionate?
A1: this compound is a macrolide antibiotic with good solubility in several organic solvents. It is freely soluble in methanol (B129727) and ethanol, and soluble in diethyl ether.[1] Josamycin, the parent compound, is also soluble in ethanol, DMSO, and dimethylformamide (DMF).[2] However, it is practically insoluble in water.[1] For aqueous applications, it is recommended to first dissolve the compound in a minimal amount of a suitable organic solvent, such as ethanol, before diluting with the aqueous buffer.[2]
Q2: What is the general stability of this compound in its solid state and in solution?
A2: As a solid, josamycin is stable for at least four years when stored at -20°C.[2] this compound is noted to be slightly hygroscopic, so it should be stored in a tightly sealed container to protect it from moisture.[3] Aqueous solutions of josamycin are not recommended for storage for more than one day.[2] The stability of this compound in organic solvents is not extensively documented in publicly available literature and should be determined experimentally for the specific solvent and storage conditions used.
Q3: How does pH affect the stability of josamycin?
Q4: What are the known degradation products or impurities of this compound?
A4: Several impurities and potential degradation products of this compound have been identified. These include leucomycin (B7888351) A8 9-propionate, leucomycin A5 9-propionate, platenomycin A1 9-propionate, and leucomycin A3 3",9-dipropionate.[6] The presence of these related substances suggests that hydrolysis of the ester groups and modifications to the macrolide ring are potential degradation pathways.
Q5: What analytical methods are suitable for monitoring the stability of this compound?
A5: High-Performance Liquid Chromatography (HPLC) is the most suitable method for stability studies of this compound. A stability-indicating HPLC method can separate the intact drug from its degradation products, allowing for accurate quantification of the remaining active compound.[4] UV detection at a wavelength of 231 nm is appropriate for josamycin.[2]
Troubleshooting Guide
Q1: My this compound solution has changed color. Is it still usable?
A1: A change in the color of a this compound solution may indicate degradation. It is recommended to prepare fresh solutions, especially for aqueous-based buffers which should not be stored for more than a day.[2] To confirm the integrity of the solution, it should be analyzed using a stability-indicating HPLC method to quantify the amount of remaining this compound and to detect the presence of any degradation products.
Q2: I am observing unexpected peaks in my HPLC chromatogram. What could be the cause?
A2: The appearance of new peaks in an HPLC chromatogram of a this compound solution suggests the formation of degradation products. This can be caused by factors such as improper storage conditions (e.g., elevated temperature, exposure to light), the use of non-optimal solvents, or extended storage time. It is advisable to conduct forced degradation studies to identify potential degradation products and to develop a robust stability-indicating HPLC method.
Q3: My this compound is not dissolving completely in my chosen solvent. What should I do?
A3: If you are experiencing solubility issues, refer to the solubility data to ensure you are using an appropriate solvent and concentration. For aqueous solutions, a co-solvent approach is recommended.[2] First, dissolve the this compound in a small volume of a water-miscible organic solvent like ethanol, and then slowly add the aqueous buffer while stirring to the desired final concentration. Gentle warming and sonication may also aid in dissolution, but care should be taken to avoid thermal degradation.
Data Presentation
Table 1: Solubility of Josamycin and this compound in Various Solvents
| Compound | Solvent | Solubility | Reference |
| Josamycin | Ethanol | ~25 mg/mL | [2] |
| DMSO | ~15 mg/mL | [2] | |
| Dimethylformamide (DMF) | ~25 mg/mL | [2] | |
| Methanol | Very soluble | [1] | |
| Diethyl ether | Very soluble | [1] | |
| Water | Very slightly soluble | [1] | |
| Ethanol:PBS (pH 7.2) (1:2) | ~0.3 mg/mL | [2] | |
| This compound | Methanol | Freely soluble | [1] |
| Ethanol (95) | Freely soluble | [1] | |
| Diethyl ether | Soluble | [1] | |
| Water | Practically insoluble | [1] |
Table 2: Stability Profile of this compound
| Condition | Solvent/Form | Stability Summary | Recommendations | Reference |
| Storage (Solid) | Solid powder | Stable for ≥ 4 years at -20°C. | Store in a tightly sealed container at -20°C, protected from moisture due to its hygroscopic nature. | [2][3] |
| Aqueous Solution | Water/Buffers | Not recommended for storage for more than one day. | Prepare fresh aqueous solutions daily. | [2] |
| pH | Aqueous Buffers | Susceptible to degradation in acidic and alkaline conditions. | Buffer solutions to a neutral pH if possible and minimize storage time. | [4][5] |
| Organic Solvents | Methanol, Ethanol, etc. | Specific quantitative stability data is not readily available. Stability is dependent on the solvent, temperature, and light exposure. | It is crucial to experimentally determine the stability in the specific organic solvent and storage conditions used for your application. |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable organic solvent (e.g., methanol or acetonitrile) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at a controlled temperature (e.g., 60°C) for a specified time (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase to a suitable concentration for analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at room temperature for a specified time. At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 N HCl, and dilute with the mobile phase.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature, protected from light, for a specified time. At each time point, withdraw a sample and dilute with the mobile phase.
-
Thermal Degradation: Place the solid this compound powder in an oven at a high temperature (e.g., 105°C) for a specified time. Also, expose the stock solution to a high temperature (e.g., 60°C). At each time point, withdraw a sample, cool it to room temperature, and dilute with the mobile phase.
-
Photodegradation: Expose the stock solution to a photostability chamber with a light source (e.g., UV and fluorescent lamps) for a specified duration. Wrap a control sample in aluminum foil to protect it from light. At each time point, withdraw a sample and dilute with the mobile phase.
-
-
Sample Analysis:
-
Analyze the stressed samples using a suitable analytical technique, preferably HPLC with a photodiode array (PDA) detector.
-
The HPLC method should be capable of separating the main peak of this compound from any degradation products. A typical starting point for method development could be a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer.
-
-
Data Evaluation:
-
Calculate the percentage of degradation of this compound in each stress condition.
-
Assess the peak purity of the this compound peak in the stressed samples to ensure that it is not co-eluting with any degradation products.
-
Characterize the degradation products using techniques such as mass spectrometry (MS) to elucidate the degradation pathways.
-
Mandatory Visualization
Caption: Experimental workflow for a forced degradation study.
Caption: Hypothetical degradation pathways of this compound.
References
- 1. Kinetics of macrolide action: the josamycin and erythromycin cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. scribd.com [scribd.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. The pH-stability and acid degradation of the macrolide antibiotic, josamycin | Semantic Scholar [semanticscholar.org]
- 6. pharmaffiliates.com [pharmaffiliates.com]
Technical Support Center: Overcoming Josamycin Propionate Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering josamycin (B1673084) propionate (B1217596) resistance in bacterial strains.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of josamycin propionate?
Josamycin, a macrolide antibiotic, inhibits bacterial protein synthesis by binding to the 50S subunit of the bacterial ribosome.[1][2] This binding obstructs the peptide exit tunnel, leading to the premature dissociation of peptidyl-tRNA from the ribosome and ultimately halting protein elongation.[3][4]
Q2: What are the primary mechanisms of bacterial resistance to this compound?
Bacteria primarily develop resistance to this compound through three main mechanisms:
-
Target Site Modification: This is the most common mechanism and typically involves the methylation of the 23S rRNA, which is a component of the 50S ribosomal subunit. This modification is carried out by enzymes encoded by erm (erythromycin ribosome methylase) genes. Methylation of the target site reduces the binding affinity of josamycin, rendering it ineffective.
-
Active Efflux: Bacteria can actively pump josamycin out of the cell, preventing it from reaching its ribosomal target. This is mediated by efflux pumps, which are membrane proteins. Key efflux pump families involved in macrolide resistance include the ATP-binding cassette (ABC) transporters and the Major Facilitator Superfamily (MFS) transporters.[5][6]
-
Enzymatic Inactivation: Although less common for 16-membered macrolides like josamycin, some bacteria can produce enzymes that inactivate the antibiotic.
Q3: My bacterial strain is resistant to erythromycin (B1671065). Will it also be resistant to this compound?
Not necessarily. While cross-resistance between macrolides can occur, josamycin, a 16-membered macrolide, can sometimes be effective against strains resistant to 14- and 15-membered macrolides like erythromycin and azithromycin.[7] This is often dependent on the specific resistance mechanism. For instance, some efflux pumps that recognize 14- and 15-membered macrolides may not efficiently extrude 16-membered macrolides. However, target site modifications, such as those conferred by erm genes, typically result in broad cross-resistance across all macrolides.
Q4: Are there known efflux pump inhibitors (EPIs) that can restore this compound susceptibility?
Yes, research into efflux pump inhibitors is an active area. Both natural and synthetic compounds have been identified that can inhibit bacterial efflux pumps. While a clinically approved EPI specifically for josamycin is not yet available, several compounds have shown promise in laboratory settings. These include:
-
Natural Compounds: Reserpine, piperine, and curcumin (B1669340) have demonstrated efflux pump inhibitory activity against various bacterial pumps.[8][9]
-
Synthetic Compounds: Phenylalanine-arginyl β-naphthylamide (PAβN) is a well-studied broad-spectrum EPI that has been shown to potentiate the activity of various antibiotics, including macrolides, by inhibiting RND-type efflux pumps.[10][11]
The effectiveness of an EPI is dependent on the specific efflux pump present in the bacterial strain.
Q5: Can combination therapy be used to overcome this compound resistance?
Combination therapy is a promising strategy. Combining this compound with an antibiotic that has a different mechanism of action can lead to synergistic or additive effects, potentially overcoming resistance. Potential combination partners include:
-
Cell Wall Synthesis Inhibitors (e.g., β-lactams): By weakening the cell wall, these agents may enhance the intracellular penetration of josamycin.[12][13][14]
-
Other Protein Synthesis Inhibitors: Combining josamycin with another protein synthesis inhibitor that targets a different ribosomal subunit or binding site could create a dual blockade of protein synthesis.[15]
-
Nucleic Acid Synthesis Inhibitors (e.g., fluoroquinolones, rifampicin): Targeting a different essential cellular process can lead to enhanced bacterial killing.
The effectiveness of any combination should be determined experimentally using methods like the checkerboard assay or time-kill curve analysis.
Troubleshooting Guides
Problem: Unexpectedly high Minimum Inhibitory Concentration (MIC) values for this compound against a bacterial strain.
| Possible Cause | Troubleshooting Steps |
| Presence of a known resistance mechanism. | 1. Screen for resistance genes: Use PCR to detect the presence of erm, mef, and msr genes. 2. Sequence the 23S rRNA gene: Identify potential mutations in the josamycin binding site. |
| Overexpression of an efflux pump. | 1. Perform an efflux pump inhibitor assay: Determine the MIC of this compound in the presence and absence of a known EPI (e.g., PAβN). A significant decrease in the MIC in the presence of the EPI suggests efflux-mediated resistance. 2. Gene expression analysis: Use RT-qPCR to quantify the expression levels of known efflux pump genes. |
| Experimental error. | 1. Verify the inoculum density: Ensure the bacterial suspension is standardized to the correct McFarland standard. 2. Check the antibiotic stock solution: Confirm the concentration and bioactivity of the this compound stock. 3. Review the experimental protocol: Ensure adherence to standardized MIC determination protocols (e.g., CLSI or EUCAST guidelines).[16] |
Problem: Inconsistent results in synergy testing (checkerboard assay).
| Possible Cause | Troubleshooting Steps |
| Incorrect concentration range of antibiotics. | 1. Determine the MIC of each drug individually first. The concentration range in the checkerboard should bracket the MIC of each antibiotic. |
| Inaccurate pipetting. | 1. Use calibrated pipettes. 2. Employ a systematic approach to plate setup to minimize errors. |
| Misinterpretation of the Fractional Inhibitory Concentration Index (FICI). | 1. Use the standard interpretation: Synergy (FICI ≤ 0.5), Additivity/Indifference (0.5 < FICI ≤ 4.0), Antagonism (FICI > 4.0).[17] |
Data Presentation
Table 1: Example MICs of Josamycin and Other Macrolides against Erythromycin-Resistant Staphylococcus aureus
| Antibiotic | MIC at which 50% of isolates are inhibited (mg/L) | MIC at which 90% of isolates are inhibited (mg/L) |
| Josamycin | 2 | >256 |
| Clarithromycin (B1669154) | 128 | >256 |
| Roxithromycin | >256 | >256 |
Data adapted from a study on clinical isolates of erythromycin-resistant staphylococci.[7]
Table 2: Hypothetical Example of Checkerboard Assay Results for this compound in Combination with a β-lactam Antibiotic against a Resistant Strain
| This compound (µg/mL) | β-lactam (µg/mL) | FICI | Interpretation |
| 64 (MIC alone) | 0 | 1.0 | - |
| 0 | 128 (MIC alone) | 1.0 | - |
| 16 | 32 | 0.5 | Synergy |
| 32 | 16 | 0.625 | Additive |
| 8 | 64 | 0.625 | Additive |
Experimental Protocols
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from standard CLSI and EUCAST guidelines.[16][18][19][20]
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Prepare Antibiotic Stock Solution: Dissolve this compound powder in a suitable solvent (e.g., ethanol) to a high concentration (e.g., 1280 µg/mL).
-
Prepare Antibiotic Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired concentration range.
-
Prepare Bacterial Inoculum: From a fresh culture plate (18-24 hours growth), suspend isolated colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include a growth control well (bacteria in broth without antibiotic) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Checkerboard Assay for Synergy Testing
This protocol provides a method to assess the interaction between this compound and another antimicrobial agent.[17][21][22]
-
Determine Individual MICs: First, determine the MIC of this compound and the partner antibiotic individually for the test organism as described above.
-
Plate Setup: In a 96-well microtiter plate, create a two-dimensional array of antibiotic concentrations. Serially dilute this compound along the x-axis (columns) and the partner antibiotic along the y-axis (rows). The concentration ranges should bracket the individual MICs.
-
Inoculation: Inoculate all wells with the bacterial suspension prepared as for the MIC determination (final concentration of ~5 x 10⁵ CFU/mL).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
Data Analysis: Determine the MIC of each drug in combination. Calculate the Fractional Inhibitory Concentration (FIC) for each drug in a given well: FIC = (MIC of drug in combination) / (MIC of drug alone). The FIC Index (FICI) is the sum of the FICs for both drugs.
-
Interpretation:
-
Synergy: FICI ≤ 0.5
-
Additivity/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Time-Kill Curve Analysis
This method assesses the bactericidal or bacteriostatic activity of an antibiotic or combination over time.
-
Prepare Cultures: Grow the test organism in broth to the early to mid-logarithmic phase.
-
Exposure: Aliquot the bacterial culture into flasks containing:
-
No antibiotic (growth control)
-
This compound at a specific concentration (e.g., 1x, 2x, or 4x MIC)
-
The partner antibiotic at a specific concentration
-
The combination of this compound and the partner antibiotic
-
-
Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.
-
Quantification: Perform serial dilutions of each aliquot and plate onto appropriate agar (B569324) plates to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: Plot the log₁₀ CFU/mL against time for each condition. Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL with the combination compared to the most active single agent at a specific time point.
Visualizations
Caption: Mechanisms of josamycin action and resistance.
Caption: Strategies to overcome josamycin resistance.
Caption: Experimental workflow for overcoming resistance.
References
- 1. What is the mechanism of Josamycin? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Cis-acting resistance peptides reveal dual ribosome inhibitory action of the macrolide josamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetics of macrolide action: the josamycin and erythromycin cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Macrolide-Specific ABC-Type Efflux Transporter in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. One major facilitator superfamily transporter is responsible for propionic acid tolerance in Pseudomonas putida KT2440 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial activity of josamycin against erythromycin-resistant staphylococci as compared to roxythromycin and clarithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. altuner.me [altuner.me]
- 9. researchgate.net [researchgate.net]
- 10. Efflux pump inhibitors for bacterial pathogens: From bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efflux pump inhibitors (EPIs) as new antimicrobial agents against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synergistic effects of a macrolide and a cell wall-affecting antibiotic on Pseudomonas aeruginosa in vitro and in vivo. 1. Combined effects of a macrolide and a peptide antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pmlive.com [pmlive.com]
- 14. Cell-wall-inhibiting antibiotic combinations with activity against multidrug-resistant Klebsiella pneumoniae and Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Beneficial Effects of Protein Synthesis-inhibiting… | Clinician.com [clinician.com]
- 16. EUCAST: MIC Determination [eucast.org]
- 17. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 18. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 19. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 20. m.youtube.com [m.youtube.com]
- 21. Antimicrobial synergy testing by inkjet printer-assisted automated checkerboard array and manual time-kill methods - PMC [pmc.ncbi.nlm.nih.gov]
- 22. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Bioavailability of Josamycin Propionate Formulations
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming challenges associated with improving the oral bioavailability of josamycin (B1673084) propionate (B1217596). Josamycin propionate is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low aqueous solubility and high membrane permeability.[1] Therefore, enhancing its bioavailability primarily involves strategies to improve its dissolution rate.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in formulating this compound for oral delivery?
A1: The primary challenges stem from its poor aqueous solubility, which limits its dissolution in gastrointestinal fluids, and its bitter taste.[2][3] Additionally, josamycin is susceptible to degradation in highly acidic environments, which can affect its stability in the stomach.[4] Its considerable intra- and interindividual variability in pharmacokinetics also presents a challenge for achieving consistent therapeutic outcomes.
Q2: What are the most promising formulation strategies to enhance the bioavailability of this compound?
A2: The most investigated and effective strategies focus on improving its solubility and dissolution rate. These include:
-
Solid Dispersions: Dispersing this compound in a hydrophilic carrier, such as polyethylene (B3416737) glycol (PEG) 6000, can significantly enhance its solubility and dissolution.[2]
-
Inclusion Complexation: Forming an inclusion complex with cyclodextrins, like γ-cyclodextrin, can mask the bitter taste and improve aqueous solubility.[5][6]
-
Nanoemulsions: Formulating this compound into a nanoemulsion can increase the surface area for dissolution and improve absorption.[7]
Q3: How does food affect the bioavailability of this compound?
A3: The effect of food on the absorption of this compound can be variable and formulation-dependent. Some studies suggest that administration with food can increase its bioavailability. This is a critical factor to consider when designing in vivo studies and interpreting pharmacokinetic data.
Troubleshooting Guides
Issue 1: Low Dissolution Rate of Solid Dispersion Formulation
Potential Cause 1: Incomplete Amorphization of this compound
-
Troubleshooting Step: Verify the amorphous state of the drug in the solid dispersion using techniques like X-ray diffraction (XRD) or differential scanning calorimetry (DSC).[2] A sharp melting point peak in DSC or characteristic crystalline peaks in XRD indicate incomplete amorphization.
-
Optimization:
-
Increase the drug-to-carrier ratio to ensure the drug is fully molecularly dispersed.
-
Optimize the solvent evaporation rate; a faster evaporation rate can sometimes better trap the drug in an amorphous state.
-
Ensure the chosen polymer has good miscibility with this compound.
-
Potential Cause 2: Poor Wettability of the Solid Dispersion
-
Troubleshooting Step: Observe the behavior of the solid dispersion powder when introduced to the dissolution medium. If it clumps or floats, wettability is an issue.
-
Optimization:
-
Incorporate a surfactant into the solid dispersion formulation to improve wettability.
-
Select a more hydrophilic carrier for the solid dispersion.
-
Logical Relationship for Troubleshooting Low Dissolution Rate in Solid Dispersions
Troubleshooting workflow for low dissolution rate of solid dispersions.
Issue 2: Ineffective Taste Masking with Cyclodextrin (B1172386) Complexation
Potential Cause 1: Low Complexation Efficiency
-
Troubleshooting Step: Quantify the amount of this compound complexed with the cyclodextrin using methods like phase solubility studies or spectroscopic techniques (e.g., UV-Vis, NMR).
-
Optimization:
Potential Cause 2: Dissociation of the Complex in Saliva
-
Troubleshooting Step: Evaluate the stability of the complex in simulated salivary fluid.
-
Optimization:
-
Consider the use of hydrophilic polymers in combination with cyclodextrins to form a ternary complex, which can enhance stability.
-
A higher molar excess of cyclodextrin can help to shift the equilibrium towards the complexed form even upon dilution with saliva.[8]
-
Issue 3: Instability of Nanoemulsion Formulation (e.g., Phase Separation, Ostwald Ripening)
Potential Cause 1: Inappropriate Surfactant/Co-surfactant Selection
-
Troubleshooting Step: Visually inspect the nanoemulsion for signs of instability like creaming, sedimentation, or coalescence over time.
-
Optimization:
Potential Cause 2: Ostwald Ripening
-
Troubleshooting Step: Monitor the droplet size of the nanoemulsion over time using dynamic light scattering (DLS). A gradual increase in the average droplet size is indicative of Ostwald ripening.[12]
-
Optimization:
-
Incorporate a small amount of a highly water-insoluble oil (e.g., a long-chain triglyceride) into the oil phase. This can create a compositional difference between small and large droplets, hindering the diffusion of the drug.[13][14]
-
Ensure the absence of micelles in the aqueous phase, as they can facilitate the transport of the oil phase between droplets.[14]
-
Logical Relationship for Troubleshooting Nanoemulsion Instability
Troubleshooting workflow for nanoemulsion instability.
Data Presentation
Table 1: Comparative Pharmacokinetic Parameters of Different Josamycin Formulations
Disclaimer: The following data is compiled from different studies and should be interpreted with caution due to variations in experimental conditions (e.g., dose, species, analytical methods). A direct comparison may not be entirely accurate.
| Formulation | Dose | Species | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Reference |
| Josamycin Solution | 1 g | Human | 1.64 ± 0.67 | 0.39 ± 0.08 | 1.510 ± 0.687 | [1] |
| Josamycin Tablets | 1 g (2x500mg) | Human | 0.05 - 0.71 | 0.33 - 2.0 | 0.03 - 0.95 | [1] |
| This compound Solid Dispersion (1:2 with PEG 6000) | - | - | 3.7-fold solubility increase | - | - | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
Objective: To prepare a solid dispersion of this compound with PEG 6000 to enhance its dissolution.
Materials:
-
This compound
-
Polyethylene glycol (PEG) 6000
-
Methanol (B129727) (analytical grade)
Equipment:
-
Magnetic stirrer with heating plate
-
Beakers
-
Mortar and pestle
-
Sieve (e.g., 60 mesh)
-
Vacuum oven
Procedure:
-
Accurately weigh this compound and PEG 6000 in a desired ratio (e.g., 1:2 w/w).[2]
-
Dissolve both the drug and the carrier in a minimal amount of methanol in a beaker with continuous stirring.
-
Continue stirring until a clear solution is obtained.
-
Place the beaker on a magnetic stirrer with the hot plate set to a temperature of 70-80°C to facilitate solvent evaporation.[2]
-
Continue stirring until the solvent has completely evaporated, leaving a solid mass.
-
Transfer the solid mass to a vacuum oven and dry at 40°C for 24 hours to remove any residual solvent.
-
Pulverize the dried solid dispersion using a mortar and pestle.
-
Pass the powdered solid dispersion through a 60-mesh sieve to obtain a uniform particle size.[2]
-
Store the final product in a desiccator.
Experimental Workflow for Solid Dispersion Preparation
Workflow for preparing solid dispersions by solvent evaporation.
Protocol 2: In Vitro Dissolution Testing
Objective: To evaluate the in vitro dissolution rate of this compound formulations.
Materials:
-
This compound formulation (e.g., solid dispersion, tablets)
-
Dissolution media (e.g., 0.1 N HCl pH 1.2, phosphate (B84403) buffer pH 6.8)
Equipment:
-
USP Dissolution Apparatus 2 (Paddle)
-
Water bath
-
Syringes with filters
-
HPLC or UV-Vis spectrophotometer for analysis
Procedure:
-
Prepare 900 mL of the desired dissolution medium and place it in the dissolution vessel.
-
Equilibrate the medium to 37 ± 0.5°C.
-
Place a single dose of the this compound formulation in the dissolution vessel.
-
Start the paddle rotation at a specified speed (e.g., 50 or 75 rpm).
-
At predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw a sample of the dissolution medium using a syringe fitted with a filter.
-
Replenish the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., HPLC).[15]
-
Calculate the cumulative percentage of drug released at each time point.
Protocol 3: In Vivo Oral Bioavailability Study in Rats
Objective: To determine the pharmacokinetic parameters of a this compound formulation after oral administration in rats.
Materials:
-
This compound formulation
-
Sprague-Dawley rats (male, specific weight range)
-
Oral gavage needles
-
Heparinized tubes for blood collection
Equipment:
-
Centrifuge
-
Vortex mixer
-
Freezer (-80°C)
-
LC-MS/MS for bioanalysis
Procedure:
-
Fast the rats overnight with free access to water before the study.
-
Prepare the dosing formulation of this compound at the desired concentration in a suitable vehicle.
-
Administer a single oral dose of the formulation to each rat via oral gavage.
-
Collect blood samples (e.g., from the tail vein or retro-orbital plexus) into heparinized tubes at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours).
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
References
- 1. Comparative bioavailability of josamycin, a macrolide antibiotic, from a tablet and solution and the influence of dissolution on in vivo release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijprt.org [ijprt.org]
- 3. scribd.com [scribd.com]
- 4. The pH-stability and acid degradation of the macrolide antibiotic, josamycin | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Bitter taste masking agents: cyclodextrins [quimidroga.com]
- 7. CN102552302B - Compound josamycin nano-emulsion antibacterial drug and preparation method thereof - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. oatext.com [oatext.com]
- 10. humapub.com [humapub.com]
- 11. Nanoemulsion Components Screening and Selection: a Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ostwald ripening in macro- and nanoemulsions [inis.iaea.org]
- 13. researchgate.net [researchgate.net]
- 14. Nanoemulsions Stable against Ostwald Ripening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. files.core.ac.uk [files.core.ac.uk]
addressing gastrointestinal side effects of josamycin propionate in animal models
Technical Support Center: Josamycin (B1673084) Propionate (B1217596) in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing the gastrointestinal (GI) side effects of josamycin propionate in animal models.
Frequently Asked Questions (FAQs)
Q1: What are the common gastrointestinal side effects of this compound observed in animal models?
A1: Josamycin, a 16-membered macrolide antibiotic, is generally associated with fewer and less severe gastrointestinal side effects compared to 14-membered macrolides like erythromycin (B1671065).[1][2] However, at high doses, potential side effects can include decreased food intake, weight loss, diarrhea, and changes in gut motility. Unlike erythromycin, which strongly stimulates gut motor activity and can cause vomiting in dogs, josamycin does not significantly affect gastrointestinal motility or induce such symptoms at therapeutic doses.[1][2][3]
Q2: What is the primary mechanism behind the GI side effects of macrolide antibiotics?
A2: The primary mechanism for the prokinetic GI effects of many macrolide antibiotics is their agonist activity on the motilin receptor.[4][5][6] Motilin is a hormone that regulates the migrating motor complex (MMC), which controls smooth muscle contractions in the gut during fasting.[7] Macrolides like erythromycin are potent motilin receptor agonists, leading to strong, often irregular, gastrointestinal contractions that can cause side effects.[4][5] While josamycin is also a macrolide, its interaction with the motilin receptor is significantly weaker, resulting in a more favorable GI tolerance profile.[1][2]
Q3: Which animal models are suitable for studying josamycin's effects, and are any models particularly sensitive to its GI side effects?
A3: Dogs and rabbits are suitable models for studying macrolide-induced GI effects because they have motilin receptors similar to humans.[5][6] In contrast, rodents (mice and rats) are not ideal for studying motilin-related effects as the genes for motilin and its receptor have become pseudogenes in these species.[8] However, rodents are still widely used for general toxicity and pharmacokinetic studies.[9] In dogs, josamycin has been shown to be well-tolerated without disturbing gastrointestinal motility, unlike erythromycin which caused emesis.[1]
Q4: How can I minimize GI side effects in my animal models without compromising the experiment?
A4: To minimize GI side effects, consider the following strategies:
-
Dose Optimization: Use the lowest effective dose of this compound. Toxicity studies have established No-Observed-Effect Levels (NOEL) in various species, which can serve as a starting point.[9]
-
Route of Administration: Oral gavage is a common method for precise dosing.[10] However, to reduce stress which can exacerbate GI issues, consider voluntary oral administration by incorporating the drug into a palatable jelly or treat.[11][12][13]
-
Dietary Adjustments: Ensure a consistent and appropriate diet. High-concentrate feeds can sometimes predispose animals to bacterial imbalances in the gut.[14]
-
Acclimatization: Allow for a sufficient acclimatization period for the animals to adapt to housing, handling, and experimental procedures to minimize stress.[14]
Q5: What impact does this compound have on the gut microbiota?
A5: Like all antibiotics, josamycin can alter the composition of the gut microbiota.[15] This dysbiosis can, in turn, affect gut motility and overall gut health.[16] Long-term changes in the gut microbiome have been observed in animals following early-life antibiotic administration.[17] When designing experiments, it is important to consider these potential downstream effects on the microbiota, which could influence various physiological parameters.
Troubleshooting Guides
Issue 1: Animals exhibit significant weight loss and decreased food/water intake.
| Potential Cause | Troubleshooting Step |
| High Dosage | Review the dosage. Refer to established No-Observed-Effect Levels (NOEL) and consider a dose-reduction study. For a 5-week study in rats, a NOEL of 100 mg/kg b.w. was established for josamycin base.[9] |
| Palatability Issues | If the drug is administered in food or water, the taste may be a deterrent. Switch to a precise dosing method like oral gavage or a more palatable voluntary consumption method using flavored jelly.[10][11] |
| Stress-Induced Anorexia | Excessive handling or stressful administration procedures can lead to reduced intake.[18] Implement low-stress handling techniques and allow for proper acclimatization. |
| Systemic Toxicity | At very high doses, systemic effects beyond the GI tract could be occurring. Monitor for other clinical signs and consider reducing the dose. |
Issue 2: Severe or persistent diarrhea is observed in the treatment group.
| Potential Cause | Troubleshooting Step |
| Gut Microbiota Disruption | Antibiotic-induced dysbiosis is a likely cause. Consider co-administration of probiotics or synbiotics to help maintain a healthier gut microbiome, though this may interfere with some study objectives. |
| Direct Gut Irritation | The formulation or vehicle used for administration may be causing irritation. Ensure the vehicle is appropriate and non-irritating. Consider using a microencapsulated formulation if available. |
| Prokinetic Effect | Although weaker than other macrolides, a mild prokinetic effect at high doses could contribute to diarrhea. A dose reduction is the primary strategy to address this. |
Data Presentation
Table 1: Summary of this compound Toxicity Studies in Animal Models
| Species | Study Duration | Doses (mg/kg b.w./day) | Key Findings Related to GI and General Toxicity | NOEL (mg/kg b.w.) | Reference |
| Rat | 5 Weeks | 0, 300, 1000, 3000 (Josamycin Base) | Variations in hematological parameters at higher doses. | 100 | [9] |
| Rat | 6 Months | 0, 100, 300, 1000 (Josamycin Base) | Not specified in detail. | - | [9] |
| Dog | 6 Months | 0, 50, 120, 300, 1800 | No toxic effects reported up to 300 mg/kg. | 300 | [9] |
| Dog | Acute IV Study | Not specified | Josamycin did not disturb GI motility or cause discomfort. | N/A | [1] |
Experimental Protocols
Protocol 1: Voluntary Oral Administration of this compound in Mice
This protocol is adapted from methods designed to reduce the stress associated with traditional gavage.[11][12][13]
-
Preparation of Medicated Jelly: a. Prepare a 2% sucralose (B1001) solution in water as a sweetener. b. Prepare a gelatin stock solution (e.g., 10g gelatin in 50mL of the sucralose solution), heating gently until dissolved. c. Calculate the total amount of this compound needed for the treatment group for one day. Dissolve the drug in a suitable vehicle (e.g., water with 0.1% Tween 80). d. In a multi-well plate, mix the drug solution with the warm gelatin stock and a flavoring agent (e.g., strawberry essence). A typical ratio might be 450 µL drug solution to 1300 µL gelatin stock and 150 µL flavoring per well. e. Prepare vehicle-only jellies for the control group. f. Allow the jellies to set at 4°C for at least 3 hours.
-
Animal Training (Acclimatization): a. For 3-4 days prior to the experiment, provide the mice with a small piece of the vehicle (non-medicated) jelly at the same time each day. b. This training overcomes the natural aversion to new foods (neophobia) and ensures rapid consumption during the treatment phase.
-
Dosing Procedure: a. On the day of the experiment, provide each mouse with a pre-weighed piece of the medicated or vehicle jelly. b. The amount of jelly should be calculated based on the average body weight of the mice to ensure accurate dosing. c. Observe the mice to ensure the full dose is consumed. Typically, trained mice will consume the jelly within minutes.
Protocol 2: Monitoring and Scoring of Gastrointestinal Toxicity in Rodents
-
Daily Clinical Observations:
-
General Appearance: Record posture, activity level, and grooming habits. Note any signs of lethargy or abdominal distress (e.g., hunched posture).
-
Body Weight: Measure and record the body weight of each animal daily.
-
Food and Water Intake: Measure and record consumption daily.
-
Fecal Consistency: Visually inspect feces daily. Use a scoring system to quantify diarrhea.
-
-
Diarrhea Scoring System:
-
Score 0: Normal, well-formed pellets.
-
Score 1: Soft, but still formed pellets.
-
Score 2: Very soft, unformed feces.
-
Score 3: Watery diarrhea.
-
-
Data Collection and Analysis:
-
Plot the mean body weight change over time for each group.
-
Calculate and plot the mean daily food and water consumption.
-
Calculate and plot the mean daily diarrhea score for each group.
-
Use appropriate statistical tests (e.g., ANOVA, t-test) to compare treatment groups to the control group.
-
Visualizations
References
- 1. Comparison of the side effects and gastrointestinal motility observed after administration of erythromycin and josamycin to dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of macrolide antibiotics on gastrointestinal motility in fasting and digestive states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gastrointestinal motor-stimulating activity of macrolide antibiotics and analysis of their side effects on the canine gut - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Agonist effect of erythromycin and its analogues on motilin receptors. A new family of prokinetics? Clinical interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Erythromycin is a motilin receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Erythromycin derivatives ABT 229 and GM 611 act on motilin receptors in the rabbit duodenum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reprocell.com [reprocell.com]
- 8. Structural basis for motilin and erythromycin recognition by motilin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ema.europa.eu [ema.europa.eu]
- 10. downstate.edu [downstate.edu]
- 11. Method for voluntary oral administration of drugs in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Voluntary oral administration of drugs in mice [protocols.io]
- 13. researchgate.net [researchgate.net]
- 14. Approaches to Minimizing Antibiotic Use in Food-Animal Production - The Use of Drugs in Food Animals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Gut microbiota-motility interregulation: insights from in vivo, ex vivo and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Long-lasting effects of early-life antibiotic treatment and routine animal handling on gut microbiota composition and immune system in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]
impact of food on josamycin propionate absorption and efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with josamycin (B1673084) propionate (B1217596). The following information addresses common issues encountered during experiments, with a focus on the impact of food on the drug's absorption and efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of food on the absorption of josamycin propionate?
The effect of food on the absorption of this compound has been reported with conflicting results in scientific literature. Some studies suggest that food may decrease the rate and extent of absorption, while others indicate an increase in overall bioavailability.
One study reported that food retards the absorption of josamycin, leading to a lower peak plasma concentration (Cmax) and a longer time to reach peak concentration (Tmax). Conversely, another study found that while food delayed absorption, it ultimately increased the Cmax and the total drug exposure over time (AUC), suggesting enhanced bioavailability. A further observation noted that serum concentrations of this compound were significantly higher when administered with food.
These discrepancies may be attributable to differences in the composition of the meals administered during the studies, the formulation of the this compound used, and the specific experimental protocols followed. Therefore, it is crucial to maintain consistent prandial states in subjects during clinical and preclinical trials to ensure the reliability and reproducibility of pharmacokinetic data.
Q2: How should we design an experiment to investigate the effect of food on this compound pharmacokinetics in our lab?
To investigate the effect of food on the pharmacokinetics of this compound, a randomized, crossover study design is recommended. This design minimizes inter-subject variability and allows for a direct comparison of the drug's absorption in the fed and fasted states within the same individuals. A standardized, high-fat, high-calorie meal is often used in such studies to elicit the maximum potential effect of food on drug absorption.
For detailed methodological guidance, refer to the Experimental Protocols section below.
Q3: We are observing high inter-individual variability in our pharmacokinetic data. What could be the cause?
High inter-individual variability is a known characteristic of josamycin pharmacokinetics. This variability can be influenced by several factors, including:
-
Genetic differences: Variations in drug-metabolizing enzymes and transporters among individuals can significantly impact drug absorption and clearance.
-
Physiological factors: Age, sex, and underlying health conditions can affect gastrointestinal physiology and drug metabolism.
-
Concomitant medications: Josamycin is a substrate and inhibitor of cytochrome P450 enzymes, and its metabolism can be altered by other drugs.
-
Inconsistent food intake: As discussed in Q1, the presence and composition of food can variably affect josamycin absorption.
To mitigate this variability, it is essential to have a well-controlled study design with a clearly defined and consistent protocol for all subjects.
Q4: Does the presence of food impact the clinical efficacy of this compound?
The direct impact of food on the clinical efficacy of this compound has not been definitively established in the available literature. However, since food can alter the pharmacokinetic profile of the drug, it is plausible that efficacy could be affected. For instance, a significant decrease in drug absorption due to food could potentially lead to sub-therapeutic concentrations at the site of infection. Conversely, an increase in absorption could enhance efficacy but also potentially increase the risk of concentration-dependent side effects. When conducting clinical efficacy trials, it is advisable to standardize meal conditions to minimize variability in drug exposure.
Troubleshooting Guides
Issue: Inconsistent or unexpected pharmacokinetic profiles in our study.
-
Possible Cause 1: Variable food intake among subjects.
-
Troubleshooting Step: Ensure strict adherence to the dietary protocol. In fed studies, the type and timing of the meal should be identical for all participants. In fasting studies, confirm that subjects have fasted for the required duration before drug administration.
-
-
Possible Cause 2: Differences in the this compound formulation.
-
Troubleshooting Step: Verify that the same formulation (e.g., tablet, capsule, suspension) from the same manufacturing batch is used for all study arms and subjects.
-
-
Possible Cause 3: Concomitant medication use.
-
Troubleshooting Step: Review and document all concomitant medications taken by subjects. Assess for potential drug-drug interactions that could affect the pharmacokinetics of josamycin.
-
Issue: Difficulty in achieving target plasma concentrations.
-
Possible Cause: Poor dissolution of the drug formulation.
-
Troubleshooting Step: Conduct in vitro dissolution testing of the this compound formulation under different pH conditions to assess its release characteristics. The dissolution of josamycin tablets may be pH-dependent and could be a rate-limiting step in absorption.
-
-
Possible Cause: Unexpected food effect.
-
Troubleshooting Step: If administering with food, consider the composition of the meal. High-fat meals can delay gastric emptying and alter bile secretion, which can have a complex effect on the absorption of lipophilic drugs like josamycin.
-
Data Presentation
The following table summarizes the conflicting findings on the effect of food on the pharmacokinetic parameters of josamycin from the literature. Please note that the original quantitative data from these studies were not available for direct comparison.
| Study | Effect of Food on Absorption | Cmax (Peak Concentration) | Tmax (Time to Peak) | AUC (Total Exposure) |
| Bergan et al. (as cited in secondary sources) | Retarded | Decreased | Increased | Not specified |
| Ikeda et al. (as cited in secondary sources) | Delayed | Increased | Increased | Increased |
Experimental Protocols
Protocol: Single-Dose, Crossover Food-Effect Study for this compound
This protocol outlines a general methodology for a food-effect bioavailability study, which should be adapted to specific experimental needs and institutional guidelines.
-
Study Design: A single-dose, two-treatment, two-period, two-sequence, randomized crossover design.
-
Subjects: A cohort of healthy adult volunteers. The number of subjects should be sufficient to provide adequate statistical power.
-
Treatments:
-
Treatment A (Fasted): A single oral dose of this compound administered after an overnight fast of at least 10 hours.
-
Treatment B (Fed): A single oral dose of this compound administered shortly after the consumption of a standardized high-fat, high-calorie meal.
-
-
Washout Period: A washout period of at least seven days between the two treatment periods to ensure complete elimination of the drug from the body.
-
Meal Protocol (Fed Arm):
-
The standardized meal should be consumed within 30 minutes prior to drug administration.
-
An example of a high-fat, high-calorie meal consists of approximately 800 to 1000 calories, with 50-65% of calories from fat, 20-30% from carbohydrates, and 15-25% from protein.
-
-
Drug Administration: The this compound dose should be administered with a standard volume of water (e.g., 240 mL).
-
Blood Sampling:
-
Serial blood samples should be collected at predetermined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma should be separated and stored frozen until analysis.
-
-
Bioanalytical Method: A validated bioanalytical method, such as LC-MS/MS, should be used to quantify the concentrations of josamycin in plasma samples.
-
Pharmacokinetic Analysis: The following pharmacokinetic parameters should be calculated for each subject in each treatment period: Cmax, Tmax, and AUC (from time zero to the last measurable concentration and extrapolated to infinity).
-
Statistical Analysis: The pharmacokinetic parameters should be statistically analyzed to determine if there is a significant difference between the fed and fasted states.
Mandatory Visualization
Caption: Experimental workflow for a crossover food-effect study.
Technical Support Center: Refinement of Josamycin Propionate Extraction from Biological Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of josamycin (B1673084) propionate (B1217596) from biological matrices.
Troubleshooting Guides
This section addresses common issues encountered during the extraction of josamycin propionate, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Recovery of this compound
-
Question: We are experiencing low recovery of this compound from plasma samples using Solid-Phase Extraction (SPE). What are the possible causes and how can we improve it?
-
Answer: Low recovery in SPE can stem from several factors. Firstly, ensure proper conditioning and equilibration of the SPE cartridge, as inadequate preparation can lead to poor retention of the analyte.[1] Secondly, the pH of the sample and loading buffer is crucial for efficient retention of this compound on the sorbent. Since josamycin is a macrolide, a slightly alkaline environment can enhance its retention on reversed-phase sorbents by suppressing its ionization.[2] Thirdly, the choice of elution solvent and its volume are critical. A solvent that is too weak may not effectively elute the analyte, while an insufficient volume will result in incomplete elution. Consider using a stronger solvent or increasing the elution volume. Finally, analyte breakthrough during sample loading or washing steps can lead to significant loss.[1] This can be checked by analyzing the collected fractions from these steps.
Issue 2: High Matrix Effects in LC-MS/MS Analysis
-
Question: Our LC-MS/MS analysis of this compound extracted from tissue homogenates shows significant ion suppression. How can we mitigate these matrix effects?
-
Answer: Matrix effects, particularly ion suppression, are a common challenge in bioanalysis and arise from co-eluting endogenous components from the biological matrix that interfere with the ionization of the target analyte.[3][4][5] To mitigate this, several strategies can be employed. Enhancing the sample clean-up process is the first step. This can be achieved by optimizing the SPE wash steps with a solvent that removes interfering compounds without eluting this compound. Alternatively, a different extraction technique like liquid-liquid extraction (LLE) or a more rigorous QuEChERS protocol might provide a cleaner extract.[4] Chromatographic separation can also be optimized to separate this compound from the interfering matrix components. This may involve using a different analytical column, adjusting the mobile phase composition, or modifying the gradient elution profile.[6] Using a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte can effectively compensate for matrix effects.[7] Finally, sample dilution can sometimes reduce the concentration of interfering components to a level where they no longer cause significant ion suppression.
Issue 3: Poor Reproducibility of Extraction Results
-
Question: We are observing poor reproducibility in our this compound extraction from urine samples. What could be the reasons for this variability?
-
Answer: Poor reproducibility can be attributed to several factors throughout the analytical workflow. Inconsistent sample handling and preparation is a primary cause. Ensure that all samples are treated uniformly, including thawing and vortexing procedures. Variability in the extraction procedure itself, such as inconsistent timing of steps or variations in solvent volumes, can lead to differing results. Automation of the extraction process can help minimize operator-dependent variability.[7] For SPE, inconsistencies in the packing of the sorbent material between cartridges or wells can also contribute to variability.[1] Furthermore, the stability of this compound in the biological matrix and during the extraction process should be considered. Degradation of the analyte can lead to variable results.[8][9][10][11] It is crucial to validate the stability of this compound under the specific storage and experimental conditions.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the extraction of this compound.
-
What is the most suitable extraction method for this compound from plasma? Solid-Phase Extraction (SPE) is a widely used and effective method for extracting this compound from plasma.[9][12] It generally provides cleaner extracts compared to protein precipitation and can be automated for high-throughput analysis. C18 cartridges are commonly used for the extraction of macrolide antibiotics.[12]
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How can I extract this compound from solid tissues like the liver? For solid tissues, initial homogenization is necessary to release the analyte. This can be followed by either Liquid-Liquid Extraction (LLE) or a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. LLE involves extracting the homogenized tissue with an immiscible organic solvent. The QuEChERS method involves an initial extraction with an organic solvent (typically acetonitrile) followed by a clean-up step using dispersive SPE (d-SPE) with specific sorbents to remove interfering matrix components.[1]
-
What are the critical parameters to consider for method validation of this compound extraction? Method validation should assess linearity, accuracy, precision, recovery, matrix effect, and stability. The recovery of the extraction method should be consistent and reproducible. Matrix effects should be evaluated to ensure they do not compromise the accuracy and precision of the assay. The stability of this compound in the biological matrix at different storage temperatures and during the entire analytical process should be thoroughly investigated.[8][10][11]
-
What is the stability of this compound in biological samples? The stability of this compound in biological samples is a critical factor for accurate quantification.[8][9] It is recommended to store biological samples containing this compound at -20°C or lower to minimize degradation.[9] Stability studies should be conducted to evaluate the impact of freeze-thaw cycles and storage duration on the analyte concentration. One study found that josamycin was stable in stored biological samples for the duration of their investigation.[12]
Data Presentation
Table 1: Comparison of Extraction Methods for Macrolide Antibiotics from Biological Matrices
| Extraction Method | Biological Matrix | Analyte(s) | Recovery (%) | Key Findings | Reference |
| Solid-Phase Extraction (SPE) | Serum & Urine | Josamycin | Not explicitly quantified but method was successful | A C18 SPE method with a specific wash sequence was effective for selective determination. | [9][12] |
| Solid-Phase Extraction (SPE) | Chicken | 6 Macrolides | 82.1 - 101.4 | A porous aromatic framework-based SPE sorbent showed good recovery. | [6] |
| QuEChERS | Milk | 3 Antibiotics | 95 - 99 | An optimized QuEChERS method was more efficient than the standard acetate (B1210297) method. | [1] |
| Liquid-Liquid Extraction (LLE) | Human Plasma | 8-iso-PGF2α | ~5-fold higher with phase separation | A modified LLE with phase separation significantly improved recovery. | |
| Dispersive Solid-Phase Extraction | Aquatic Products | 10 Macrolides | 83.1 - 116.6 | Extraction with 1% ammonia (B1221849) acetonitrile (B52724) and purification with neutral alumina (B75360) was effective. | [2] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Serum/Plasma
This protocol is adapted from a detailed study on josamycin pharmacokinetics.[9][12]
Materials:
-
C18 SPE cartridges
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphate (B84403) buffer (pH 8.0)
-
Internal Standard (e.g., another macrolide antibiotic not present in the sample)
-
Vortex mixer
-
Centrifuge
-
SPE vacuum manifold
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment: To 1 mL of serum or plasma, add the internal standard solution. Vortex for 30 seconds.
-
SPE Cartridge Conditioning: Condition the C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of water through the cartridge. Do not allow the cartridge to dry out.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).
-
Washing: Wash the cartridge with 3 mL of water to remove hydrophilic interferences. Follow with a wash using 3 mL of a weak organic solvent mixture (e.g., 20% methanol in water) to remove more interferences.
-
Drying: Dry the cartridge under vacuum for 5-10 minutes to remove residual water.
-
Elution: Elute this compound and the internal standard with 2 x 1.5 mL of a suitable organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a known volume (e.g., 200 µL) of the mobile phase used for LC-MS analysis.
-
Analysis: Vortex the reconstituted sample and inject an aliquot into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Tissue
This is a general protocol for LLE of lipophilic drugs from tissue, which can be adapted for this compound.
Materials:
-
Tissue homogenizer
-
Phosphate buffer (pH 8.0)
-
Extraction solvent (e.g., ethyl acetate, methyl tert-butyl ether)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Tissue Homogenization: Homogenize a known weight of the tissue sample in 3 volumes of cold phosphate buffer (pH 8.0).
-
Sample Preparation: To 1 mL of the tissue homogenate, add the internal standard solution.
-
Extraction: Add 5 mL of the extraction solvent to the sample. Vortex vigorously for 5 minutes.
-
Phase Separation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Collection of Organic Layer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume of mobile phase.
-
Analysis: Vortex the reconstituted sample and inject it into the analytical instrument.
Protocol 3: QuEChERS-based Extraction of this compound from Urine
This protocol is a modified QuEChERS approach suitable for urine samples.
Materials:
-
Acetonitrile (containing 1% acetic acid)
-
Magnesium sulfate (B86663) (anhydrous)
-
Sodium acetate
-
Dispersive SPE (d-SPE) tubes containing C18 and PSA sorbents
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation: To a 10 mL urine sample in a 50 mL centrifuge tube, add the internal standard.
-
Extraction: Add 10 mL of acetonitrile (with 1% acetic acid). Add 4 g of anhydrous magnesium sulfate and 1 g of sodium acetate.
-
Shaking and Centrifugation: Cap the tube and shake vigorously for 1 minute. Centrifuge at 4000 rpm for 5 minutes.
-
Dispersive SPE Clean-up: Transfer an aliquot (e.g., 1 mL) of the upper acetonitrile layer to a d-SPE tube containing C18 and PSA sorbents.
-
Vortexing and Centrifugation: Vortex the d-SPE tube for 30 seconds and then centrifuge at 10000 rpm for 5 minutes.
-
Final Extract: The supernatant is the final extract. An aliquot can be directly injected into the LC-MS/MS system or evaporated and reconstituted in the mobile phase if further concentration is needed.
Mandatory Visualization
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. longdom.org [longdom.org]
- 4. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of Six Macrolide Antibiotics in Chicken Sample by Liquid Chromatography-Tandem Mass Spectrometry Based on Solid Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. biopharmaservices.com [biopharmaservices.com]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. bevital.no [bevital.no]
- 10. researchgate.net [researchgate.net]
- 11. office2.jmbfs.org [office2.jmbfs.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Josamycin Propionate and QTc Prolongation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding josamycin (B1673084) propionate-induced QTc prolongation.
Frequently Asked Questions (FAQs)
Q1: What is QTc prolongation and why is it a concern with josamycin propionate (B1217596)?
The QT interval on an electrocardiogram (ECG) represents the time it takes for the heart's ventricles to depolarize and repolarize. The corrected QT interval (QTc) accounts for variations in heart rate. Prolongation of the QTc interval indicates delayed ventricular repolarization, which can increase the risk of developing a potentially fatal cardiac arrhythmia called Torsades de Pointes (TdP).[1][2] Macrolide antibiotics as a class are known to be associated with cardiovascular toxicities, including QT prolongation, and pharmacovigilance data suggests an association between josamycin and QTc prolongation.[3]
Q2: What is the primary mechanism by which drugs like josamycin propionate are thought to prolong the QTc interval?
The most common mechanism for drug-induced QTc prolongation is the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[4] This channel is crucial for the rapid delayed rectifier potassium current (IKr), which plays a key role in the repolarization phase of the cardiac action potential. Inhibition of the hERG channel delays this repolarization, leading to a longer action potential duration and, consequently, a prolonged QTc interval on the ECG. While specific studies on this compound's direct effect on the hERG channel are limited, this is the presumed mechanism based on its drug class.
Q3: Are there known risk factors that can increase the likelihood of this compound-induced QTc prolongation?
Yes, several factors can increase the risk of drug-induced QTc prolongation. These include:
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Patient-related factors: Female gender, older age, congenital long QT syndrome, structural heart disease, and electrolyte imbalances (hypokalemia and hypomagnesemia).
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Drug-related factors: High doses of the QTc-prolonging drug and rapid intravenous infusion.
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Drug-drug interactions: Co-administration of other drugs that prolong the QTc interval or inhibitors of cytochrome P450 (CYP) enzymes that metabolize josamycin, leading to higher plasma concentrations.
Q4: What are the general strategies to mitigate the risk of drug-induced QTc prolongation during preclinical and clinical development?
A multi-faceted approach is recommended:
-
Early Preclinical Screening: In vitro assays, such as the hERG assay, are used early in drug discovery to assess a compound's potential to block this critical channel.
-
In Vivo Studies: Preclinical studies in animal models (e.g., dogs, guinea pigs) are conducted to evaluate the effect of the drug on the QTc interval.
-
Thorough QT (TQT) Studies: Rigorous clinical trials in humans are designed to precisely quantify a drug's effect on the QTc interval.
-
Risk Factor Management: Careful patient selection and monitoring for risk factors like electrolyte imbalances are crucial in clinical trials.
-
ECG Monitoring: Regular ECG monitoring is essential during clinical development to detect any significant QTc prolongation.[5]
Troubleshooting Guides for Experimental Studies
This section provides guidance for researchers encountering specific issues during their investigations into this compound-induced QTc prolongation.
In Vitro hERG Assay Troubleshooting
| Observed Issue | Potential Cause | Troubleshooting Steps |
| High variability in IC50 values for this compound. | Different experimental protocols (e.g., voltage clamp protocols) can significantly impact the measured IC50 value for hERG inhibition.[6] | 1. Standardize the voltage clamp protocol across all experiments. 2. Use a reference compound with a known hERG IC50 to validate the assay. 3. Ensure consistent cell line passage number and health. |
| Inconsistent hERG channel block at a given concentration. | Compound solubility issues or instability in the assay buffer. | 1. Verify the solubility of this compound in the assay buffer. 2. Prepare fresh drug solutions for each experiment. 3. Use a vehicle control to rule out solvent effects. |
| No observable hERG block, contrary to expectations for a macrolide. | The specific experimental conditions may not be sensitive enough to detect weak hERG inhibition. | 1. Test a wider range of this compound concentrations. 2. Use a positive control known to be a weak hERG inhibitor to confirm assay sensitivity. 3. Consider using a more sensitive assay platform. |
Preclinical In Vivo QTc Assessment Troubleshooting
| Observed Issue | Potential Cause | Troubleshooting Steps |
| High inter-animal variability in QTc measurements. | Differences in baseline cardiovascular parameters among animals. | 1. Ensure a sufficient acclimatization period for the animals before the study. 2. Use a crossover study design where each animal serves as its own control. 3. Increase the number of animals per group to improve statistical power. |
| No significant QTc prolongation observed at expected therapeutic doses. | The animal model may not be sensitive to the drug's effects, or the dose may be too low. | 1. Consider using a different animal model known to be sensitive to drug-induced QTc prolongation (e.g., conscious telemetered dogs). 2. Perform dose-ranging studies to identify a dose that elicits a measurable effect. 3. Ensure adequate drug exposure by measuring plasma concentrations. |
| Confounding changes in heart rate affecting QTc interpretation. | The QTc correction formula used may not be appropriate for the species and the heart rate changes observed. | 1. Use species-specific QTc correction formulas (e.g., Bazett's, Fridericia's, or individual animal correction). 2. Analyze the relationship between heart rate and QT interval for each animal to determine the best correction method. 3. Report both corrected and uncorrected QT intervals. |
Detailed Experimental Protocols
Disclaimer: Specific in vitro and in vivo data for this compound's effects on cardiac ion channels and action potentials are not extensively available in the public domain. The following protocols are generalized for assessing the proarrhythmic potential of a compound like this compound and should be adapted based on emerging data.
In Vitro hERG Potassium Channel Assay (Automated Patch Clamp)
Objective: To determine the concentration-dependent inhibitory effect of this compound on the hERG potassium channel current (IKr).
Methodology:
-
Cell Culture: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG). Culture cells under standard conditions.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations in the extracellular solution.
-
Automated Patch Clamp:
-
Use an automated patch-clamp system.
-
Harvest and prepare the cells according to the manufacturer's instructions.
-
Load the cells, intracellular solution, and extracellular solutions (with and without this compound) onto the system.
-
Voltage Clamp Protocol: Apply a voltage clamp protocol designed to elicit and measure the hERG tail current. A typical protocol involves a depolarizing pulse to activate the channels, followed by a repolarizing step to elicit the tail current.
-
Data Acquisition: Record the hERG current in the absence (control) and presence of increasing concentrations of this compound.
-
-
Data Analysis:
-
Measure the peak tail current amplitude at each concentration.
-
Normalize the current to the control (vehicle) response.
-
Plot the concentration-response curve and fit the data to a Hill equation to determine the IC50 value (the concentration at which 50% of the current is inhibited).
-
In Vitro Cardiac Action Potential Duration Assay (Guinea Pig Papillary Muscle)
Objective: To evaluate the effect of this compound on the action potential duration (APD) in isolated cardiac tissue.
Methodology:
-
Tissue Preparation:
-
Euthanize a guinea pig according to approved protocols.
-
Rapidly excise the heart and place it in cold, oxygenated Tyrode's solution.
-
Dissect a thin papillary muscle from the right ventricle.
-
-
Experimental Setup:
-
Mount the papillary muscle in a tissue bath continuously perfused with oxygenated Tyrode's solution at 37°C.
-
Stimulate the muscle at a constant frequency (e.g., 1 Hz) using platinum electrodes.
-
-
Microelectrode Recording:
-
Impale a ventricular myocyte with a sharp glass microelectrode filled with 3 M KCl to record the transmembrane action potential.
-
-
Drug Application:
-
After a stable baseline recording is obtained, perfuse the tissue with increasing concentrations of this compound.
-
Allow sufficient time at each concentration for the drug effect to reach a steady state.
-
-
Data Analysis:
-
Measure the action potential duration at 50% and 90% repolarization (APD50 and APD90).
-
Compare the APD values in the presence of this compound to the baseline values.
-
Assess for the occurrence of early afterdepolarizations (EADs).
-
Signaling Pathways and Experimental Workflows
Mechanism of this compound-Induced QTc Prolongation
Caption: Presumed mechanism of this compound-induced QTc prolongation via hERG channel inhibition.
Experimental Workflow for Preclinical Cardiac Safety Assessment
Caption: A generalized experimental workflow for assessing the proarrhythmic risk of a compound like this compound.
This technical support center provides a foundational understanding of this compound-induced QTc prolongation. As more specific data on josamycin becomes available, these guidelines and protocols should be further refined. Researchers are encouraged to consult the latest regulatory guidelines and scientific literature for the most up-to-date information on cardiac safety assessment.
References
- 1. Predicting critical drug concentrations and torsadogenic risk using a multiscale exposure-response simulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibiotic-induced cardiac arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cardiovascular Toxicity Profile of Macrolides Investigated Using VigiBase Data: A Pharmacovigilance Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Delayed ventricular repolarization as an anti-arrhythmic principle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. guidelines.carelonmedicalbenefitsmanagement.com [guidelines.carelonmedicalbenefitsmanagement.com]
Validation & Comparative
A Comparative Analysis of Josamycin Propionate and Other Macrolide Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of josamycin (B1673084) propionate (B1217596) and other prominent macrolide antibiotics: erythromycin (B1671065), clarithromycin (B1669154), and azithromycin (B1666446). The following sections present a comprehensive overview of their antibacterial efficacy, pharmacokinetic profiles, and mechanisms of action, supported by quantitative data and detailed experimental protocols.
In Vitro Antibacterial Activity
The in vitro potency of macrolide antibiotics is a critical determinant of their clinical utility. Minimum Inhibitory Concentration (MIC) is a key metric used to quantify this activity, with lower values indicating greater potency.
Data Presentation: Comparative MIC90 Values (μg/mL)
The following table summarizes the MIC90 values (the concentration required to inhibit the growth of 90% of isolates) of josamycin, erythromycin, clarithromycin, and azithromycin against a panel of common respiratory pathogens.
| Bacterial Species | Josamycin | Erythromycin | Clarithromycin | Azithromycin |
| Streptococcus pneumoniae (Penicillin-Susceptible) | 0.03 - 0.12[1] | 0.016[1] | ≤ 0.125[2] | ≤ 0.125[2] |
| Streptococcus pneumoniae (Penicillin-Resistant) | >2 | >2 | >128.0[2] | >128.0[2] |
| Streptococcus pyogenes | - | - | - | - |
| Staphylococcus aureus (Methicillin-Susceptible) | 1.0[1] | 0.25[1] | >64.0[1] | 1.0[1] |
| Haemophilus influenzae | 2 - 16[1] | 2 - 8[1] | 4.0[3] | 0.5[3] |
| Moraxella catarrhalis | - | - | - | - |
| Chlamydia pneumoniae | 0.25 | 0.06 | 0.007 | 0.5 |
| Mycoplasma pneumoniae | - | Good in-vitro activity | Good in-vitro activity | - |
| Legionella pneumophila | - | - | Superior in-vitro activity | - |
Note: "-" indicates that specific comparative data was not available in the searched literature.
Pharmacokinetic Profiles
The pharmacokinetic properties of an antibiotic determine its absorption, distribution, metabolism, and excretion, which in turn influence dosing regimens and clinical efficacy.
Data Presentation: Comparative Pharmacokinetic Parameters
The table below presents key pharmacokinetic parameters for a single oral dose of each macrolide. It is important to note that these values can vary depending on the specific formulation, dosage, and patient population.
| Parameter | Josamycin Propionate | Erythromycin | Clarithromycin | Azithromycin |
| Dose | 1000 mg[4] | 500 mg | 500 mg[1] | 500 mg[1] |
| Cmax (μg/mL) | 1.02[4] | 1.9 - 3.8[1] | 1.6[1] | 0.4[1] |
| Tmax (h) | 1.5[4] | ~2 | ~2[1] | ~2.5[1] |
| Half-life (t½) (h) | ~2.33 (oral)[5] | ~1.8 - 2.6[6] | ~5[7] | ~68[8] |
| AUC (μg·h/mL) | - | - | - | - |
| Bioavailability (%) | ~33.88 (oral)[5] | ~25[1] | ~55[1] | ~38[8] |
| Tissue Penetration | Good | Good | Excellent | Excellent |
Note: AUC (Area Under the Curve) values are highly variable and dependent on study parameters, hence not included for direct comparison. "-" indicates that specific comparative data was not available in the searched literature.
Mechanism of Action
Antibacterial Action
Macrolide antibiotics, including this compound, exert their primary antibacterial effect by inhibiting protein synthesis in susceptible bacteria.[9] They achieve this by reversibly binding to the 50S subunit of the bacterial ribosome, thereby blocking the exit of the growing polypeptide chain.[9] This action is primarily bacteriostatic, meaning it inhibits bacterial growth, but can be bactericidal at higher concentrations.
Immunomodulatory Effects
Beyond their direct antibacterial properties, macrolides, including josamycin, possess significant immunomodulatory effects.[10][11] These effects are thought to contribute to their clinical efficacy in chronic inflammatory diseases. A key mechanism is the modulation of intracellular signaling pathways, particularly the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[11]
Josamycin has been shown to suppress the proliferative response of T-lymphocytes and inhibit the production of Interleukin-2 (IL-2).[10] This is achieved, in part, through the inhibition of the p38 MAPK signaling pathway.[12] Other macrolides, such as clarithromycin and azithromycin, also modulate the ERK1/2 and NF-κB signaling cascades, leading to a reduction in the production of pro-inflammatory cytokines.[6][13]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.
Methodology (Broth Microdilution):
-
Preparation of Antibiotic Stock Solutions: Aseptically prepare stock solutions of each macrolide antibiotic in a suitable solvent.
-
Preparation of Bacterial Inoculum: Culture the test organism on an appropriate agar (B569324) medium. Suspend several colonies in a sterile broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of each antibiotic in cation-adjusted Mueller-Hinton broth.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plate at 35-37°C for 16-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity).
Time-Kill Assay
Objective: To assess the rate and extent of bacterial killing by an antibiotic over time.
Methodology:
-
Preparation: Prepare tubes containing Mueller-Hinton broth with the antibiotic at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC). Also, prepare a growth control tube without the antibiotic.
-
Inoculation: Inoculate all tubes with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.
-
Serial Dilution and Plating: Perform serial dilutions of each aliquot in a sterile saline solution. Plate a known volume of each dilution onto an appropriate agar medium.
-
Incubation and Colony Counting: Incubate the plates at 35-37°C for 18-24 hours. Count the number of colony-forming units (CFU) on each plate.
-
Data Analysis: Calculate the CFU/mL for each time point and antibiotic concentration. Plot the log10 CFU/mL against time to generate the time-kill curves.
Conclusion
This guide provides a comparative overview of this compound in relation to erythromycin, clarithromycin, and azithromycin. The selection of a macrolide for therapeutic development or clinical use should be guided by a comprehensive evaluation of its in vitro activity against target pathogens, its pharmacokinetic profile, and its potential immunomodulatory effects. While the newer macrolides, clarithromycin and azithromycin, offer advantages in terms of an extended spectrum of activity and improved pharmacokinetics, this compound remains a relevant comparator, particularly in contexts where its specific immunomodulatory properties and tolerability profile may be advantageous. The provided data and protocols serve as a foundational resource for researchers and drug development professionals in the field of antibacterial therapy.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Comparative activities of clarithromycin, erythromycin, and azithromycin against penicillin-susceptible and penicillin-resistant pneumococci - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Azithromycin and clarithromycin: overview and comparison with erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multiple dose bioequivalence study with this compound, a drug with highly variable kinetics, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and tissue residues of josamycin in fowls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Azithromycin polarizes macrophages to an M2 phenotype via inhibition of the STAT1 and NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of newer macrolides in the treatment of community-acquired respiratory tract infection. A review of experimental and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. The Immunomodulatory Effects of Macrolides—A Systematic Review of the Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immunomodulatory effects of three macrolides, midecamycin acetate, josamycin, and clarithromycin, on human T-lymphocyte function in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. A genome-wide analysis of targets of macrolide antibiotics in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Clarithromycin Inhibits NF-κB Activation in Human Peripheral Blood Mononuclear Cells and Pulmonary Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Josamycin Propionate and Azithromycin for the Treatment of Respiratory Infections
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two macrolide antibiotics, josamycin (B1673084) propionate (B1217596) and azithromycin (B1666446), in the context of treating respiratory infections. The information is compiled from available clinical trial data and pharmacological studies to support research and development efforts in anti-infective therapies.
Executive Summary
Josamycin and azithromycin are both macrolide antibiotics that function by inhibiting bacterial protein synthesis. Clinical evidence directly comparing the two agents in respiratory infections is limited but suggests comparable efficacy in certain conditions. Azithromycin is noted for its shorter treatment course and additional immunomodulatory properties, which may offer advantages in inflammatory respiratory conditions. This guide synthesizes the available data on their clinical efficacy, safety profiles, mechanisms of action, and experimental protocols from a key comparative study.
Mechanism of Action
Both josamycin and azithromycin exert their primary antibacterial effect by targeting the 50S subunit of the bacterial ribosome. This action inhibits the translocation step of protein synthesis, ultimately halting bacterial growth.[1][2][3] While both are primarily bacteriostatic, they can be bactericidal at high concentrations.[3]
Azithromycin's Immunomodulatory Effects: Beyond its antibacterial action, azithromycin is recognized for its immunomodulatory and anti-inflammatory effects.[1][4] It can modulate host immune responses by inhibiting the activation of key inflammatory signaling pathways, such as Nuclear Factor-kappa B (NF-κB) and STAT1.[5][6] This is achieved by preventing the nuclear translocation of the p65 subunit of NF-κB and through cross-inhibition of STAT1, leading to a reduction in the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[4][5][6] These properties are being explored for their therapeutic potential in chronic inflammatory respiratory diseases.[1][6]
Josamycin's Cellular Effects: Josamycin has also been shown to influence cellular signaling cascades in mammalian cells, including components of the MAPK signaling pathway.[7] This suggests that josamycin may also have effects beyond its direct antibacterial properties that could modulate host cell responses.[7]
Diagram: Antibacterial Mechanism of Action
Caption: Mechanism of macrolide antibacterial action.
Diagram: Azithromycin's Immunomodulatory Pathway
Caption: Azithromycin's inhibition of the NF-κB signaling pathway.
Clinical Efficacy in Respiratory Infections
Direct comparative data between josamycin and azithromycin are scarce. The primary source is a 1990 open, multicenter, randomized clinical trial involving patients with acute pneumonia.
Table 1: Clinical Efficacy in Acute Pneumonia
| Outcome | Josamycin (10-day course) | Azithromycin (5-day course) | p-value | Reference |
| Number of Patients | 43 | 46 | - | [8] |
| Clinical Cure Rate | 93% | 80% | > 0.30 | [8] |
| Treatment Failures | Not specified (1 case of empyema) | Not specified (3 cases of empyema) | - | [8] |
| Pneumonia-dependent Deaths | 1 | 1 | - | [8] |
This study concluded that a 5-day course of azithromycin is as effective as a 10-day course of josamycin in treating pneumonia caused by macrolide-susceptible pathogens.[8]
Experimental Protocols
Detailed protocols for direct comparative studies are limited. The methodology below is based on the available abstract from the key comparative trial in acute pneumonia.
Key Comparative Study Protocol: Azithromycin vs. Josamycin in Acute Pneumonia
-
Study Design: Open, multicenter, randomized clinical trial.[8]
-
Patient Population: 89 adult patients with a clinical and radiographic diagnosis of acute pneumonia.[8]
-
Treatment Arms:
-
Primary Outcome Measures: Clinical cure, defined by a fall in body temperature, improvement in clinical condition, and improvement in radiographic findings.[8]
-
Microbiological Assessment: Causative agents were determined in 31 cases, with Streptococcus pneumoniae being the most common (48%).[8]
-
Exclusion Criteria: Not specified in the abstract.
Diagram: Experimental Workflow of a Comparative Clinical Trial
Caption: A typical experimental workflow for a comparative antibiotic trial.
Safety and Tolerability
Direct comparative data on the safety profiles of this compound and azithromycin are not available from the primary clinical trial abstract. However, general information on macrolide-associated adverse events can be considered.
Table 2: Common Adverse Events Associated with Macrolides
| Adverse Event Category | Description |
| Gastrointestinal | Nausea, vomiting, abdominal pain, and diarrhea are the most frequently reported side effects. |
| Hepatotoxicity | Can manifest as elevated liver enzymes or cholestatic jaundice. |
| Allergic Reactions | Range from mild skin rashes to severe anaphylaxis. |
| Cardiac Effects | QT interval prolongation, which can lead to arrhythmias. |
| Ototoxicity | Reversible hearing loss or tinnitus, particularly at high doses. |
Pharmacokinetics and Pharmacodynamics
Directly comparative pharmacokinetic studies are limited. However, individual characteristics are known.
Table 3: Pharmacokinetic/Pharmacodynamic Profile Comparison
| Parameter | This compound | Azithromycin |
| Absorption | Rapidly absorbed, reaching maximum concentration within the first hour.[9] | Rapidly absorbed. |
| Tissue Penetration | Accumulates well in lung tissue, with concentrations 2 to 3 times higher than in blood.[9] | High uptake in lungs, tonsils, and prostate; concentrates within macrophages and phagocytes.[1] |
| Protein Binding | Approximately 15%.[9] | Variable, decreasing from 51% to 7% with increasing concentration.[1] |
| Half-life | Mean serum half-life of approximately 1.5 hours.[10] | Long terminal half-life. |
| Dosing Regimen | Typically requires multiple daily doses over a longer course. | Often allows for once-daily dosing over a shorter course (3-5 days). |
Conclusion for the Research Community
The available evidence, though limited, suggests that a shorter course of azithromycin may be as effective as a longer course of josamycin for acute pneumonia. The distinct advantage of azithromycin lies in its favorable pharmacokinetic profile, allowing for a shorter and simpler dosing regimen, which could enhance patient compliance. Furthermore, the immunomodulatory properties of azithromycin present a compelling area for further research, particularly in respiratory infections with a significant inflammatory component.
For drug development professionals, the data underscores the potential for developing new macrolides or reformulating existing ones to optimize both antibacterial efficacy and host-response modulation. There is a clear need for more robust, head-to-head clinical trials to definitively establish the comparative efficacy and safety of this compound and azithromycin across a broader range of respiratory infections, including acute exacerbations of chronic bronchitis and pediatric infections. Such studies should include detailed pharmacokinetic and pharmacodynamic analyses to better understand the therapeutic profiles of these agents.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Josamycin? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. benchchem.com [benchchem.com]
- 5. Researcher discovers immunomodulatory mechanisms of azithromycin [sciencex.com]
- 6. Frontiers | Immunomodulatory role of azithromycin: Potential applications to radiation-induced lung injury [frontiersin.org]
- 7. A genome-wide analysis of targets of macrolide antibiotics in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Azithromycin versus josamycin: treatment of 89 cases of acute pneumonia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [The pharmacokinetics of josamycin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scite.ai [scite.ai]
A Comparative Guide to the In Vitro Activity of Josamycin Propionate and Clarithromycin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro activity of two macrolide antibiotics: josamycin (B1673084) propionate (B1217596) and clarithromycin (B1669154). The information presented is collated from various scientific studies to offer an objective overview supported by experimental data.
Mechanism of Action
Both josamycin, a 16-membered macrolide, and clarithromycin, a 14-membered macrolide, exert their antibacterial effects by inhibiting protein synthesis in susceptible bacteria.[1][2] They achieve this by binding to the 50S subunit of the bacterial ribosome, which ultimately prevents the elongation of the polypeptide chain.[1][2] While both drugs target the same ribosomal subunit, there are subtle differences in their interaction and the consequences for the bacterial cell.
Josamycin has been shown to have a long residence time on the ribosome, approximately 3 hours, and it completely inhibits the formation of the second or third peptide bond in a nascent peptide chain, depending on the amino acid sequence.[3] It also stimulates the premature detachment of incomplete peptide chains from the ribosome.[3] This dual action of directly halting protein synthesis and causing the release of non-functional peptides contributes to its potent antibacterial activity.[4]
Clarithromycin also binds to the 50S ribosomal subunit, specifically within the peptide exit tunnel near the peptidyltransferase center.[5][6] Its binding obstructs the passage of the growing polypeptide chain.[2] Unlike josamycin, clarithromycin allows for the formation of slightly longer peptide chains before inhibition occurs.[3]
Below is a diagram illustrating the general mechanism of action for macrolide antibiotics.
Caption: General mechanism of action for macrolide antibiotics.
In Vitro Activity Comparison
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound and clarithromycin against a range of clinically relevant bacteria. MIC is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. The data is presented as MIC50 (the concentration that inhibits 50% of the isolates) and MIC90 (the concentration that inhibits 90% of the isolates), or as a range of MICs observed in the cited studies.
| Bacterial Species | Antibiotic | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Staphylococcus aureus | This compound | - | 1 | 2 |
| Clarithromycin | - | 0.12 | >4 | |
| Streptococcus pneumoniae | This compound | 0.03 - 0.12 | - | - |
| Clarithromycin | 0.016 - 0.063 | 0.031 - 0.063 | 0.063 - 0.125 | |
| Streptococcus pyogenes | This compound | - | 0.125 | 0.5 |
| Clarithromycin | - | 0.03 | 2 | |
| Haemophilus influenzae | This compound | 2 - 16 | - | - |
| Clarithromycin | 4 - >32 | - | - | |
| Moraxella catarrhalis | This compound | - | - | - |
| Clarithromycin | - | 0.06 | 0.12 |
Note: Data is compiled from multiple sources and methodologies may vary. Direct comparison should be made with caution.
Experimental Protocols
The in vitro activity data cited in this guide is primarily determined using the broth microdilution method, a standardized protocol for antimicrobial susceptibility testing.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method involves preparing serial dilutions of the antibiotics in a liquid growth medium in a microtiter plate, which is then inoculated with a standardized suspension of the test bacterium. The MIC is determined after incubation by observing the lowest concentration of the antibiotic that inhibits visible bacterial growth.
1. Preparation of Antibiotic Stock Solutions:
-
Stock solutions of this compound and clarithromycin are prepared in a suitable solvent at a known high concentration.
2. Preparation of Microtiter Plates:
-
A series of twofold serial dilutions of each antibiotic are prepared in cation-adjusted Mueller-Hinton broth (or another appropriate broth medium for fastidious organisms) in the wells of a 96-well microtiter plate.
-
A growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only) are included on each plate.
3. Inoculum Preparation:
-
A standardized inoculum of the test bacterium is prepared from a fresh culture to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in each well.
4. Inoculation and Incubation:
-
Each well (except the sterility control) is inoculated with the standardized bacterial suspension.
-
The plates are incubated at 35-37°C for 16-20 hours in ambient air (or in a CO2-enriched atmosphere for fastidious organisms like Streptococcus pneumoniae and Haemophilus influenzae).
5. Determination of MIC:
-
After incubation, the plates are examined for visible bacterial growth (turbidity).
-
The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Below is a workflow diagram for the broth microdilution method.
Caption: Workflow for determining MIC by broth microdilution.
Comparative Analysis
Based on the available in vitro data, both this compound and clarithromycin demonstrate good activity against many common Gram-positive respiratory pathogens.
-
Against Staphylococcus aureus , clarithromycin appears to have a lower MIC50, suggesting greater potency against susceptible isolates. However, resistance to clarithromycin in staphylococci is a significant clinical issue. Some studies suggest that josamycin may retain activity against some erythromycin-resistant staphylococci.[7]
-
For Streptococcus pneumoniae and Streptococcus pyogenes , both drugs show potent activity with low MIC values. Clarithromycin generally exhibits slightly lower MICs against these organisms.[8][9]
-
Against Haemophilus influenzae , josamycin appears to be more active in vitro, with a lower MIC range compared to clarithromycin.[10]
-
For Moraxella catarrhalis , clarithromycin demonstrates excellent in vitro activity.[8]
It is important to note that in vitro activity does not always directly translate to clinical efficacy, which is influenced by pharmacokinetic and pharmacodynamic properties of the drugs. For instance, clarithromycin is metabolized to an active metabolite, 14-hydroxy-clarithromycin, which can act synergistically with the parent compound, particularly against H. influenzae.[5]
Conclusion
Both this compound and clarithromycin are effective macrolide antibiotics with potent in vitro activity against a range of clinically important bacteria, particularly those responsible for respiratory tract infections. Clarithromycin generally shows greater potency against streptococci and staphylococci, while josamycin may have an advantage against Haemophilus influenzae. The choice between these agents in a clinical setting would depend on the specific pathogen, local resistance patterns, and the individual patient's characteristics. This guide provides a foundation for researchers and drug development professionals to compare these two important antimicrobial agents.
References
- 1. What is the mechanism of Josamycin? [synapse.patsnap.com]
- 2. What is the mechanism of Clarithromycin? [synapse.patsnap.com]
- 3. Kinetics of macrolide action: the josamycin and erythromycin cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cis-acting resistance peptides reveal dual ribosome inhibitory action of the macrolide josamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Mechanistic Insights into Clinically Relevant Ribosome-Targeting Antibiotics [mdpi.com]
- 7. Antimicrobial activity of josamycin against erythromycin-resistant staphylococci as compared to roxythromycin and clarithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative antimicrobial activity and post-antibiotic effect of azithromycin, clarithromycin and roxithromycin against some respiratory pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Efficacy and safety of clarithromycin versus josamycin in the treatment of hospitalized patients with bacterial pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Resistance Between Josamycin Propionate and Other Macrolides: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro activity of josamycin (B1673084) propionate (B1217596) against various bacterial pathogens, particularly in the context of cross-resistance with other macrolide antibiotics. The information presented is supported by experimental data from multiple studies to assist researchers and drug development professionals in understanding the nuances of macrolide resistance and the potential role of josamycin.
Comparative In Vitro Activity: A Tabular Summary
The following tables summarize the minimum inhibitory concentration (MIC) data for josamycin propionate and other macrolides against key bacterial species. This data highlights the comparative efficacy and the extent of cross-resistance observed in different studies.
Table 1: Activity of Macrolides against Streptococcus pneumoniae
| Antibiotic | Ring Size | MIC50 (mg/L) | MIC90 (mg/L) | Resistance Rate (%) |
| Josamycin | 16-membered | 0.25 | 32 | - |
| Spiramycin | 16-membered | 0.06 | 128 | - |
| Erythromycin (B1671065) | 14-membered | 0.06 | 128 | 41.5 |
| Clarithromycin (B1669154) | 14-membered | 0.03 | 128 | 42 |
| Azithromycin | 15-membered | 0.125 | 128 | 40.5 |
| Data sourced from a study on clinical isolates from patients with community-acquired infections in the Russian Federation.[1][2] |
Table 2: Activity of Macrolides against Streptococcus pyogenes
| Antibiotic | Ring Size | MIC50 (mg/L) | MIC90 (mg/L) | Resistance Rate (%) |
| Josamycin | 16-membered | 0.125 | 0.5 | - |
| Spiramycin | 16-membered | 0.25 | 0.5 | - |
| Erythromycin | 14-membered | 0.03 | 1 | 19.3 |
| Clarithromycin | 14-membered | 0.03 | 2 | 22 |
| Azithromycin | 15-membered | 0.06 | 8 | 26.7 |
| Data sourced from a study on clinical isolates from patients with community-acquired infections in the Russian Federation.[1][2] |
Table 3: Activity of Josamycin and Other Macrolides against Erythromycin-Resistant Staphylococcus aureus
| Antibiotic | % of Strains Inhibited at MIC of 2 mg/L |
| Josamycin | 57% |
| Clarithromycin | 25% |
| Roxithromycin | 11.6% |
| This study investigated 246 clinical isolates of erythromycin-resistant staphylococci.[3] |
Table 4: Activity of Josamycin and Other Macrolides against Erythromycin-Resistant Coagulase-Negative Staphylococci
| Antibiotic | % of Strains Inhibited at MIC of 2 mg/L |
| Josamycin | 13.3% |
| Clarithromycin | 10.7% |
| Roxithromycin | 9.3% |
| This study investigated 25 strains of coagulase-negative staphylococci with an erythromycin MIC of ≥ 4 mg/l.[3] |
Experimental Protocols
The data presented in this guide is based on established antimicrobial susceptibility testing methods. The following are detailed methodologies from the cited studies.
Broth Microdilution Method for S. pneumoniae and S. pyogenes[1][2]
This method was utilized to determine the in vitro susceptibility of Streptococcus pneumoniae and Streptococcus pyogenes isolates.
-
Isolate Collection : A total of 350 clinical isolates (200 S. pneumoniae and 150 S. pyogenes) were collected from patients with community-acquired infections. A retrospective collection of 253 erythromycin-resistant S. pneumoniae and 112 erythromycin-resistant S. pyogenes isolates were also tested.
-
Antimicrobial Agents : Susceptibility was tested against various macrolide antibiotics, including erythromycin, clarithromycin, azithromycin, spiramycin, and josamycin.
-
Procedure : The broth microdilution method was performed in accordance with the recommendations of the European Committee on Antimicrobial Susceptibility Testing (EUCAST, v. 14.0). This involved preparing serial twofold dilutions of the antibiotics in a liquid growth medium in microtiter plates.
-
Inoculation : Each well was inoculated with a standardized suspension of the test organism.
-
Incubation : The plates were incubated under appropriate atmospheric and temperature conditions.
-
MIC Determination : The MIC was determined as the lowest concentration of the antibiotic that completely inhibited visible growth of the organism.
Agar (B569324) Dilution Method for Staphylococci[3]
This method was employed to assess the susceptibility of erythromycin-resistant staphylococci.
-
Isolate Selection : 246 clinical isolates of erythromycin-resistant staphylococci were investigated. This included 171 strains of Staphylococcus aureus and 25 strains of coagulase-negative staphylococci.
-
Antimicrobial Agents : The study evaluated the in vitro activity of josamycin, roxithromycin, and clarithromycin.
-
Procedure : The agar dilution method involves incorporating varying concentrations of the antibiotics into an agar medium.
-
Inoculation : The surface of the agar plates was inoculated with a standardized suspension of the bacterial isolates.
-
Incubation : Plates were incubated under optimal growth conditions.
-
MIC Determination : The MIC was recorded as the lowest concentration of the antibiotic that prevented the growth of the bacteria.
Visualizing Mechanisms and Workflows
The following diagrams illustrate the mechanism of action of josamycin, the primary mechanisms of macrolide resistance, and a typical experimental workflow for determining cross-resistance.
References
- 1. In vitro activity of macrolides against Streptococcus pneumoniae and Streptococcus pyogenes in the Russian Federation: “Status praesens” [agris.fao.org]
- 2. In vitro activity of macrolides against Streptococcus pneumoniae and Streptococcus pyogenes in the Russian Federation: âStatus praesensâ | CMAC [cmac-journal.ru]
- 3. Antimicrobial activity of josamycin against erythromycin-resistant staphylococci as compared to roxythromycin and clarithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pharmacokinetic Profiles of Josamycin and Josamycin Propionate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic properties of the macrolide antibiotic josamycin (B1673084) and its prodrug, josamycin propionate (B1217596). The information presented is compiled from various studies to aid in understanding the absorption, distribution, metabolism, and excretion (ADME) of these two compounds. All quantitative data is summarized in tabular format, and detailed experimental methodologies are provided.
Executive Summary
Josamycin is a macrolide antibiotic effective against a range of bacterial pathogens. Josamycin propionate is the propionyl ester of josamycin, designed to improve its taste characteristics, particularly for pediatric formulations. Upon oral administration, this compound is hydrolyzed to the active parent compound, josamycin. While both compounds ultimately deliver the same active moiety, their pharmacokinetic profiles exhibit notable differences, particularly in the rate and extent of absorption.
Comparative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters for josamycin and this compound from human studies. It is important to note that the data are derived from separate studies with different designs (single dose versus steady state), which should be considered when making direct comparisons.
| Pharmacokinetic Parameter | Josamycin Base (Single Dose) | This compound (Multiple Dose, Steady State) |
| Dose | 750 mg | 1000 mg |
| Cmax (µg/mL) | 1.3[1] | 1.02 (as propionate); 0.36 (as josamycin base)[2] |
| Tmax (h) | 0.5 - 2[1] | 1.5 (as propionate); 1.8 (as josamycin base)[2] |
| Mean Serum Half-life (h) | 1.5[1] | Not explicitly stated for josamycin base in this study |
| AUC | Lower in fasted subjects for the propionate form compared to the base[3] | Data not available in a directly comparable format |
Note: The data for josamycin base is from a single-dose study, while the data for this compound is from a multiple-dose, steady-state study. Cmax and Tmax for this compound are reported for both the prodrug and the active metabolite, josamycin base.
A study by Ikeda et al. (1985) found that in the fasting state, this compound is absorbed more slowly and to a lesser extent than josamycin base, resulting in a lower Cmax and AUC for the propionate form[3].
Experimental Protocols
The data presented in this guide are based on clinical pharmacokinetic studies. Below are generalized experimental protocols typical for such studies.
Study Design
The pharmacokinetic parameters of josamycin base were determined in a cross-over study involving 15 healthy volunteers who received single oral doses of 750 mg, 1250 mg, and 2000 mg[1]. The study on this compound was a bioequivalence study with a 3-treatment, 4-period crossover design in 36 healthy subjects, who received multiple doses to reach a steady state[2].
Dosing and Administration
For the josamycin base study, tablets were administered orally to fasting subjects[1]. In the this compound study, subjects received 1000 mg of this compound in the form of a sachet or a dispersible tablet[2].
Blood Sampling
In the single-dose study of josamycin base, venous blood samples were collected at 0.5, 1, 1.5, 2, 4, and 6 hours post-administration[1]. For the multiple-dose this compound study, blood samples were collected over a 12-hour dosing interval on day 4, after steady-state concentrations were achieved[2].
Bioanalytical Methods
The concentration of josamycin and this compound in plasma samples was determined using validated analytical methods. While older studies often utilized microbiological assays, more recent studies employ High-Performance Liquid Chromatography (HPLC) for its specificity and sensitivity[4]. A highly sensitive and specific liquid chromatography-mass spectrometry (LC-MS) method has also been developed for the determination of josamycin in human plasma[5].
ADME Pathway and Experimental Workflow
The following diagrams illustrate the metabolic pathway of this compound and the typical workflow of a clinical pharmacokinetic study.
References
- 1. karger.com [karger.com]
- 2. Multiple dose bioequivalence study with this compound, a drug with highly variable kinetics, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Sensitive and specific method for the determination of josamycin in human plasma by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Method Validation for Josamycin Propionate Analysis
This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the quantitative determination of josamycin (B1673084) propionate (B1217596), benchmarked against established reference standards. It is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and performance data to aid in the selection and implementation of a suitable analytical method.
Introduction
Josamycin propionate is a macrolide antibiotic used in the treatment of various bacterial infections.[1] Accurate and precise quantification of this compound in bulk drug substances and pharmaceutical formulations is critical for ensuring its quality, safety, and efficacy. HPLC is a widely used technique for this purpose due to its high selectivity and sensitivity.[2] Method validation is essential to demonstrate that an analytical procedure is suitable for its intended purpose. This guide outlines key validation parameters and compares different HPLC methodologies.
Reference Standards
The validation of any analytical method relies on the availability of high-purity reference standards. For this compound, several options are available:
-
Pharmacopoeial Reference Standards: The European Pharmacopoeia (EP) provides a well-characterized reference standard for this compound (CAS 31674-19-8), which is intended for use in identification, purity tests, and assays as prescribed in the EP monographs.[3][4]
-
Commercial Reference Standards: Several chemical suppliers offer this compound reference standards for research and quality control purposes.[5]
-
Impurity Reference Standards: For the assessment of related substances, reference standards for known impurities of this compound are also available.[1]
Comparison of HPLC Methods
While specific HPLC methods for this compound are often proprietary or published within specific contexts like animal feed analysis, a general and adaptable method can be derived from pharmacopoeial guidelines and related literature on macrolide antibiotics. Below is a comparison of typical parameters for the HPLC analysis of josamycin and related compounds.
Table 1: Comparison of HPLC Method Parameters for Macrolide Antibiotic Analysis
| Parameter | Method A (Based on European Pharmacopoeia) | Method B (General Reversed-Phase Method) | Method C (UHPLC-MS/MS for High Sensitivity) |
| Column | C18, 5 µm, 4.6 x 250 mm | C18, 5 µm, 4.6 x 150 mm | C18, <2 µm, 2.1 x 100 mm |
| Mobile Phase | Gradient elution with a mixture of a phosphate (B84403) buffer and acetonitrile.[6] | Isocratic elution with Acetonitrile:Methanol (B129727):Buffer (e.g., 40:30:30, v/v/v) | Gradient elution with water (containing 0.1% formic acid) and acetonitrile.[7] |
| Flow Rate | 1.0 mL/min | 1.2 mL/min | 0.4 mL/min |
| Detection | UV at 232 nm[6] | UV at 231 nm[2] | Tandem Mass Spectrometry (MS/MS)[7] |
| Column Temp. | 30 °C | 35 °C | 40 °C |
| Injection Vol. | 20 µL | 10 µL | 5 µL |
Experimental Protocols
A detailed protocol for the validation of an HPLC method for this compound is provided below. This protocol is based on the International Council for Harmonisation (ICH) guidelines.[8][9]
Preparation of Solutions
-
Reference Standard Solution: Accurately weigh about 25 mg of this compound CRS and dissolve in a suitable solvent (e.g., methanol or a mixture of mobile phase constituents) to obtain a concentration of 100 µg/mL.
-
Sample Solution: Prepare the sample containing this compound to achieve a similar final concentration as the reference standard solution.
-
Mobile Phase: Prepare the mobile phase as specified in the chosen HPLC method (e.g., Method B in Table 1). Filter and degas the mobile phase before use.
Chromatographic System
-
Use a validated HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
Set the chromatographic parameters as per the selected method.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
Method Validation Parameters
The method should be validated for the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is typically demonstrated by the absence of interfering peaks at the retention time of this compound in a placebo or blank sample.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of dilutions of the reference standard (e.g., 50-150% of the target concentration). The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
-
Accuracy: The closeness of the test results to the true value. This is determined by recovery studies, where a known amount of reference standard is spiked into a placebo formulation. The recovery should typically be within 98-102%.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-day precision): Assessed by performing at least six replicate injections of the same sample on the same day. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): Assessed by repeating the analysis on different days, with different analysts, or on different equipment. The RSD should be ≤ 2%.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.
Table 2: Typical Validation Performance Data for a this compound HPLC Method
| Validation Parameter | Acceptance Criteria | Typical Result |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% - 101.2% |
| Repeatability (% RSD) | ≤ 2.0% | < 1.0% |
| Intermediate Precision (% RSD) | ≤ 2.0% | < 1.5% |
| LOD | Signal-to-Noise ratio of 3:1 | ~0.1 µg/mL |
| LOQ | Signal-to-Noise ratio of 10:1 | ~0.3 µg/mL |
Workflow and Process Visualization
The following diagram illustrates the logical workflow for the validation of an HPLC method for this compound.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. This compound European Pharmacopoeia (EP) Reference Standard | 31674-19-8 [sigmaaldrich.com]
- 4. Josamycin EP Reference Standard CAS 16846-24-5 Sigma Aldrich [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. A Rapid, Validated RP-HPLC Method for the Simultaneous Determination of Cleaning Validation and Cross-Contamination of 12 Beta-Lactam Compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Tolerability Profiles of Josamycin Propionate and Erythromycin Stearate
In the landscape of macrolide antibiotics, both josamycin (B1673084) propionate (B1217596) and erythromycin (B1671065) stearate (B1226849) have been utilized for the treatment of various bacterial infections. However, their clinical utility is often weighed against their respective tolerability profiles, a critical factor in patient compliance and therapeutic success. This guide provides a detailed comparison of the tolerability of these two agents, supported by available clinical data, to inform researchers, scientists, and drug development professionals.
Executive Summary
Clinical evidence consistently demonstrates that josamycin exhibits a more favorable tolerability profile compared to erythromycin stearate, primarily driven by a lower incidence of gastrointestinal adverse effects.[1][2][3][4] While both are effective macrolide antibiotics, the reduced propensity of josamycin to cause gastrointestinal disturbances positions it as a better-tolerated alternative in many clinical scenarios.
Comparative Tolerability: A Data-Driven Overview
The most frequently cited distinction in the tolerability of josamycin and erythromycin stearate lies in their impact on the gastrointestinal system. Erythromycin is well-known for causing side effects such as nausea, vomiting, abdominal pain, and diarrhea.[5][6] In contrast, studies involving josamycin report a significantly lower frequency of these adverse events.[1][2][3][7]
One comparative study in healthy dental students found that josamycin caused fewer gastrointestinal side effects than erythromycin stearate.[1][3] Another study involving healthy adult male volunteers also concluded that josamycin was better tolerated than erythromycin stearate in fasting subjects.[4][8] While specific quantitative data for josamycin propionate versus erythromycin stearate is limited in the direct search results, the consistent findings for josamycin base provide a strong indication of its superior gastrointestinal tolerability.
For the purpose of this guide, the following table synthesizes the expected tolerability profiles based on the available literature.
| Adverse Effect Category | This compound | Erythromycin Stearate | Key Findings |
| Gastrointestinal | |||
| Nausea | Lower Incidence | Higher Incidence | Erythromycin is associated with a significantly higher incidence of moderate to severe nausea.[5][6] |
| Vomiting | Lower Incidence | Higher Incidence | Emesis is a more commonly reported side effect with erythromycin. |
| Abdominal Pain/Cramping | Lower Incidence | Higher Incidence | Erythromycin is more likely to cause abdominal discomfort. |
| Diarrhea | Lower Incidence | Higher Incidence | While both can cause diarrhea, it is more frequently associated with erythromycin. |
| Other Adverse Effects | |||
| Allergic Reactions | Rare | Rare | As with most antibiotics, hypersensitivity reactions are possible but not common for either drug. |
| Hepatic Dysfunction | Rare | Rare | Both drugs are metabolized by the liver and carry a small risk of hepatotoxicity. |
Experimental Protocols for Comparative Tolerability Assessment
A robust clinical trial to compare the tolerability of this compound and erythromycin stearate would typically follow a randomized, double-blind, parallel-group design.
Study Design
-
Participants: A cohort of healthy adult volunteers or patients with a specific infection for which both antibiotics are indicated.
-
Randomization: Participants are randomly assigned to receive either this compound or erythromycin stearate.
-
Blinding: Both the participants and the investigators are blinded to the treatment allocation to prevent bias in the reporting and assessment of adverse events.
-
Dosage and Administration: Standard therapeutic doses of each drug are administered for a specified duration.
-
Data Collection: Adverse events are systematically recorded using a standardized questionnaire or a daily diary throughout the treatment period and for a follow-up period. The severity and frequency of each adverse event are documented.
-
Statistical Analysis: The incidence of adverse events between the two groups is compared using appropriate statistical tests.
Visualizing the Research Process
To better understand the workflow of a comparative tolerability study and the logical framework of the assessment, the following diagrams are provided.
References
- 1. Comparative efficacy and tolerance of erythromycin and josamycin in the prevention of bacteraemia following dental extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Comparative pharmacology of josamycin and erythromycin stearate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.mdedge.com [cdn.mdedge.com]
- 6. A comparison of the gastrointestinal side effects of two forms of erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Comparative Pharmacology of Josamycin and Erythromycin Stearate - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Josamycin Propionate
For researchers, scientists, and professionals in drug development, the proper disposal of josamycin (B1673084) propionate (B1217596), a macrolide antibiotic, is a critical component of laboratory safety and environmental responsibility. Adherence to established disposal protocols minimizes the risk of environmental contamination and the potential development of antibiotic-resistant bacteria. This guide provides essential information and step-by-step procedures for the safe handling and disposal of josamycin propionate.
Regulatory Framework
In the United States, the disposal of pharmaceutical waste is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). However, specific state and local regulations may be more stringent. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for guidance specific to your location and operations. While this compound is not typically classified as a federally listed hazardous waste, it must be managed as a chemical waste to prevent its release into the environment.
Disposal Procedures in a Laboratory Setting
The cornerstone of proper disposal is to never discard this compound, or any antibiotic, down the drain or in the regular trash.[1] Such actions can lead to the contamination of water supplies and ecosystems.[1]
Step 1: Waste Segregation and Classification
Proper segregation is the first and most critical step. This compound waste should be categorized as chemical waste. This includes:
-
Pure this compound: Unused or expired pure substance.
-
Stock Solutions: Concentrated solutions of this compound are considered hazardous chemical waste.[2]
-
Contaminated Labware: Items such as pipette tips, gloves, flasks, and other materials that are grossly contaminated with pure this compound or its concentrated solutions should be treated as chemical waste.[1]
-
Used Culture Media: Culture media containing this compound should be considered chemical waste. It is important to note that autoclaving may not inactivate all antibiotics.[2] Therefore, even after autoclaving to address biological hazards, the chemical hazard of the antibiotic remains.
Step 2: Collection and Storage of Waste
-
Collect all this compound waste in designated, clearly labeled, and leak-proof hazardous waste containers.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.
Step 3: Disposal by a Licensed Contractor
-
All chemical waste, including this compound, must be disposed of through a licensed hazardous waste contractor. Your institution's EHS department will have established procedures for the pickup and disposal of such waste.
Quantitative Data and Experimental Protocols
Specific quantitative data for the disposal of this compound, such as concentration limits for landfill or specific parameters for incineration, are not publicly available and are typically determined by licensed waste disposal facilities in accordance with regulations. Similarly, detailed experimental protocols for the chemical neutralization of this compound for disposal purposes are not standard practice in a laboratory setting. The accepted and regulated method is collection and disposal by a specialized contractor.
Table 1: Summary of this compound Waste Handling
| Waste Type | Handling and Disposal Procedure |
| Pure this compound (Unused/Expired) | Collect in a designated hazardous chemical waste container. Arrange for disposal through a licensed waste contractor. |
| Stock Solutions | Collect in a designated hazardous chemical waste container. Do not drain dispose. Arrange for disposal through a licensed waste contractor. |
| Contaminated Labware (Gloves, Pipettes, etc.) | Dispose of as hazardous chemical waste in a designated container. |
| Used Culture Media Containing this compound | Treat as both a biohazard and a chemical waste. First, decontaminate biologically (e.g., via autoclaving) as per institutional protocols, then collect the treated media as chemical waste. Do not drain dispose. |
Decision Workflow for this compound Disposal
The following diagram outlines the decision-making process for the proper disposal of this compound in a laboratory setting.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
